N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide
説明
特性
IUPAC Name |
N-[2-(1-benzyl-2-methylindol-3-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-15-18(12-13-21-16(2)23)19-10-6-7-11-20(19)22(15)14-17-8-4-3-5-9-17/h3-11H,12-14H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPGRZPOHWQLQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)CCNC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641521 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthesis Protocol and Mechanistic Analysis of N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide
Executive Summary & Target Profile
The compound N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide (CAS: 337506-29-3)[1] is a highly functionalized N-acetylated tryptamine derivative. Recognized in high-throughput screening libraries (e.g., Vitas-M Lab ID: STK027652), this molecule serves as a critical structural analog in neuropharmacological and anti-inflammatory drug discovery. Structurally, it features an indole core with an N1-benzyl group, a C2-methyl group, and a C3-ethylacetamide side chain.
This whitepaper provides a comprehensive, self-validating synthetic methodology for drug development professionals. By leveraging a modified Speeter-Anthony tryptamine synthesis, we ensure high regioselectivity, scalable yields, and mechanistic reliability.
Retrosynthetic Strategy & Route Selection
The construction of the C3-ethylamine side chain is the most challenging aspect of tryptamine synthesis. While Fischer Indole Synthesis is an option, it often suffers from poor regiocontrol when utilizing asymmetric ketones. Instead, we employ the Speeter-Anthony synthesis [2],[3].
Route Logic & Causality:
-
Prioritized N-Benzylation: The N-benzylation of 2-methylindole is performed first. If the C3-ethylamine chain were constructed prior to benzylation, the basic primary/secondary amine on the side chain would compete with the indole nitrogen for the benzyl electrophile, leading to complex mixtures.
-
C3-Acylation (Speeter-Anthony): The 2-methyl group provides essential steric hindrance, entirely suppressing unwanted C2-directed side reactions and funneling the electrophilic aromatic substitution exclusively to the highly nucleophilic C3 position.
Step-by-step chemical synthesis workflow for the target N-acetylated tryptamine derivative.
Mechanistic Causality of Key Transformations
Step 1: Deprotonation Kinetics in N-Benzylation
The N-H bond of an indole has a pKₐ of approximately 17. To achieve N-selectivity over C3-alkylation, complete deprotonation is mandatory. We utilize Sodium Hydride (NaH) in Dimethylformamide (DMF). DMF stabilizes the resulting charged indolate anion, ensuring that the nucleophilic attack on benzyl chloride occurs exclusively at the nitrogen atom, preventing the formation of C3-benzylated side products (4)[4].
Step 2: Speeter-Anthony Electrophilic Aromatic Substitution
The reaction of 1-benzyl-2-methylindole with oxalyl chloride is driven by HOMO-LUMO interactions. The electron-rich indole ring attacks the highly electrophilic oxalyl chloride. The formation of a resonance-stabilized Wheland intermediate at C3 is followed by rapid rearomatization (loss of HCl) to yield the glyoxylyl chloride (2)[2].
Mechanistic pathway of the Speeter-Anthony electrophilic aromatic substitution at the C3 position.
Step 4: Hydride Reduction Dynamics
Mild reducing agents (e.g., NaBH₄) cannot reduce amides due to the resonance stability of the amide bond. Lithium aluminum hydride (LiAlH₄) provides highly nucleophilic hydride equivalents capable of fully reducing both the ketone and the amide carbonyls to methylene groups, yielding the primary tryptamine (3)[3].
Step-by-Step Experimental Protocols (Self-Validating System)
Step 1: Synthesis of 1-Benzyl-2-methyl-1H-indole
-
Setup: In a flame-dried flask under N₂, dissolve 2-methylindole (1.0 eq) in anhydrous DMF. Cool to 0 °C.
-
Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Validation: Effervescence (H₂ gas) confirms active deprotonation. Stir for 30 minutes.
-
Alkylation: Add benzyl chloride (1.1 eq) dropwise. Warm to room temperature and stir for 2 hours.
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash organics with water (5x) to remove DMF, then brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).
Step 2: Synthesis of 1-Benzyl-2-methyl-1H-indol-3-yl-glyoxylyl chloride
-
Setup: Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous THF. Cool to 0 °C under N₂.
-
Acylation: Add oxalyl chloride (1.5 eq) dropwise. Stir at 0 °C for 2 hours.
-
Validation: A bright orange/red precipitate will form, serving as visual confirmation of the highly reactive glyoxylyl chloride.
-
Isolation: Evaporate excess oxalyl chloride and THF under reduced pressure. Use the crude solid immediately in the next step to prevent hydrolysis.
Step 3: Synthesis of 2-(1-Benzyl-2-methyl-1H-indol-3-yl)-2-oxoacetamide
-
Amidation: Suspend the crude acid chloride in cold THF (0 °C). Vigorously stir and add an excess of 28% aqueous ammonia dropwise.
-
Validation: The deep color of the acid chloride will rapidly discharge, yielding a pale yellow/white suspension as the amide precipitates.
-
Isolation: Stir for 1 hour at RT. Filter the solid, wash thoroughly with cold water and diethyl ether, and dry in vacuo.
Step 4: Synthesis of 2-(1-Benzyl-2-methyl-1H-indol-3-yl)ethanamine
-
Reduction: Suspend LiAlH₄ (4.0 eq) in anhydrous THF at 0 °C under N₂. Slowly add the glyoxylamide (1.0 eq) as a THF solution.
-
Reflux: Heat the reaction to reflux for 12 hours.
-
Fieser Quench (Validation): Cool to 0 °C. For every x grams of LiAlH₄, sequentially add x mL H₂O, x mL 15% NaOH, and 3x mL H₂O. This self-validating quench converts hazardous aluminates into granular, easily filterable white salts.
-
Isolation: Filter through Celite, concentrate the filtrate, and dry to afford the crude tryptamine.
Step 5: Synthesis of N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide
-
Acetylation: Dissolve the crude tryptamine (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 1.5 eq) and cool to 0 °C.
-
Reaction: Add acetic anhydride (1.2 eq) dropwise. Stir at RT for 2 hours. TLC validation (DCM/MeOH 9:1) will show complete consumption of the primary amine (ninhydrin positive) to the amide (ninhydrin negative).
-
Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and recrystallize from EtOAc/Hexanes to yield the pure target compound.
Quantitative Data & Reaction Parameters
| Step | Transformation | Key Reagents | Solvent | Temp Profile | Time | Expected Yield |
| 1 | N-Benzylation | Benzyl chloride, NaH | DMF | 0 °C → RT | 2.5 h | 85% |
| 2 | Acylation | Oxalyl chloride | THF | 0 °C | 2.0 h | 95% |
| 3 | Amidation | NH₃ (aq, 28%) | THF/H₂O | 0 °C → RT | 1.0 h | 90% |
| 4 | Reduction | LiAlH₄ | THF | Reflux | 12.0 h | 75% |
| 5 | Acetylation | Acetic anhydride, TEA | DCM | 0 °C → RT | 2.0 h | 88% |
Sources
An In-depth Technical Guide to the Synthesis of N-benzyl-2-methyl-indole Derivatives
This guide provides a comprehensive overview of the synthetic strategies for N-benzyl-2-methyl-indole derivatives, compounds of significant interest in medicinal chemistry and materials science. The indole scaffold is a privileged structure in numerous biologically active compounds, and N-alkylation provides a key avenue for modifying their properties.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.
Strategic Approaches to the Synthesis of N-benzyl-2-methyl-indole
The synthesis of N-benzyl-2-methyl-indole can be logically divided into two primary stages: the formation of the 2-methyl-indole core and the subsequent N-benzylation. The choice of methodology for each stage depends on factors such as available starting materials, desired scale, and tolerance to specific reaction conditions.
Constructing the 2-Methyl-Indole Core: The Fischer Indole Synthesis
A classic and highly versatile method for the synthesis of the 2-methyl-indole scaffold is the Fischer indole synthesis.[2][3] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone.[4] For the synthesis of 2-methyl-indole, phenylhydrazine and acetone are the common starting materials.
The mechanism of the Fischer indole synthesis is a well-established sequence of reactions.[3] It begins with the formation of a phenylhydrazone, which then tautomerizes to an enamine. A key[4][4]-sigmatropic rearrangement followed by the loss of ammonia leads to the formation of the aromatic indole ring.[4] The choice of acid catalyst, which can be a Brønsted or Lewis acid, is crucial for the reaction's efficiency.[2]
N-Benzylation of 2-Methyl-Indole: Methodologies and Regioselectivity
The introduction of a benzyl group onto the nitrogen of the 2-methyl-indole core can be achieved through several methods. A significant challenge in the alkylation of indoles is controlling the regioselectivity between N-alkylation and C3-alkylation, as the C3 position is also nucleophilic.[5]
1.2.1. Base-Mediated N-Alkylation
The most common approach for N-benzylation involves the deprotonation of the indole nitrogen with a base to form a more nucleophilic indolate anion, followed by reaction with a benzyl halide.[6][7] The choice of base and solvent system is critical for achieving high N-selectivity. Strong bases such as sodium hydride (NaH) in polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are frequently employed to ensure complete deprotonation of the indole N-H.[5][8] The use of DMF often favors N-alkylation.[8]
1.2.2. Palladium-Catalyzed Buchwald-Hartwig Amination
A more modern and versatile approach for forming C-N bonds is the Buchwald-Hartwig amination.[9] This palladium-catalyzed cross-coupling reaction can be employed to couple an aryl halide with an amine. While typically used for N-arylation, modifications of this methodology can be applied for N-benzylation. This method offers the advantage of milder reaction conditions compared to some classical methods.
1.2.3. Reductive Amination
Reductive amination offers an alternative route to N-benzyl indoles, starting from 2-methyl-indole and benzaldehyde. This method involves the formation of an iminium ion intermediate, which is then reduced in situ to the corresponding amine. This approach can be advantageous as it avoids the use of benzyl halides.
Experimental Protocols
Synthesis of 2-Methyl-Indole via Fischer Indole Synthesis
This protocol is adapted from established literature procedures for the synthesis of 2-methyl-indole from phenylhydrazine and acetone.[2]
Step 1: Formation of Acetone Phenylhydrazone
-
In a reaction vessel, carefully combine 30 g of phenylhydrazine and 18 g of acetone. The mixture will exotherm.
-
Heat the mixture on a water bath for 15 minutes.
-
Monitor the reaction by periodically testing a small aliquot with Fehling's solution. The presence of excess phenylhydrazine will result in the reduction of the Fehling's solution. Add acetone portion-wise until the reducing action is minimal.
-
Heat the resulting crude acetone phenylhydrazone on a water bath for 30 minutes to remove excess acetone.
Step 2: Indolization
-
To the crude acetone phenylhydrazone, add 200 g of dry zinc chloride.
-
Heat the mixture on a water bath with frequent stirring.
-
Transfer the vessel to an oil bath and heat to 180°C. The reaction is typically complete within a few minutes, indicated by the mass turning dark and the evolution of vapors.
-
Once the reaction is complete, immediately remove the vessel from the heat and continue stirring.
Step 3: Work-up and Purification
-
Treat the cooled, dark mass with approximately 3.5 times its weight of hot water.
-
Acidify the mixture with a small amount of hydrochloric acid.
-
Perform steam distillation on the acidified mixture. The 2-methylindole will distill as a pale yellow oil that solidifies on cooling.
-
Filter the solidified product.
-
Melt the crude product to remove any residual water and then distill for further purification. The expected yield of 2-methylindole is approximately 55%.[2]
N-Benzylation of 2-Methyl-Indole using Benzyl Bromide and Sodium Hydride
This protocol provides a general procedure for the selective N-benzylation of 2-methyl-indole.[6]
Materials:
-
2-Methyl-indole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-methyl-indole (1.0 eq.).
-
Add anhydrous DMF to dissolve the 2-methyl-indole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C.
-
Slowly add benzyl bromide (1.1 eq.) to the reaction mixture.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Benzylation of Indoles
| Method | Base/Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Base-mediated | NaH | DMF | Room Temp | 1 h | ~90% | [10] |
| Base-mediated | KOH | DMSO | Room Temp | 45 min | 85-89% | [11] |
| Buchwald-Hartwig | Pd(OAc)₂/X-Phos | Toluene | 100 °C | 10 min (MW) | High | [9] |
| Reductive Amination | Me₂SiHCl | Acetonitrile | 25 °C | 2 h | >99% | [1] |
Note: Yields are representative and may vary depending on the specific indole substrate and reaction scale.
Mechanistic Insights and Visualizations
Fischer Indole Synthesis Mechanism
The following diagram illustrates the established reaction mechanism of the Fischer indole synthesis.[3]
Caption: Mechanism of the Fischer indole synthesis.
Base-Mediated N-Alkylation Workflow
The following diagram outlines the general workflow for the base-mediated N-benzylation of 2-methyl-indole.
Caption: Workflow for base-mediated N-benzylation.
References
-
Trost, B. M., & Dong, G. (2008). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. PMC. [Link]
- White, M. C., & Sigman, M. S. (2011). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society.
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Wikipedia. Fischer indole synthesis. [Link]
-
MDPI. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry. [Link]
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Chem Help ASAP. (2019). in the chemical literature: N-alkylation of an indole. [Link]
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NSF PAR. Research Module: Scheme 2A. N-Benzylation Using Benzyl Bromide. [Link]
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Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
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J&K Scientific LLC. (2021). Fischer Indole Synthesis. [Link]
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Organic Syntheses Procedure. Notes. [Link]
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American Chemical Society. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry. [Link]
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Caddick, S., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. [Link]
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Wiley Online Library. (2023). Asymmetric Buchwald‐Hartwig amination for N−N indole−indole atropisomers synthesis. Angewandte Chemie. [Link]
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Lee, S., et al. (2021). Direct Synthesis of Protected Secondary N‑Alkylamines via Reductive Amination of Aldehydes with Protected N‑Alkylamines Using Me2SiHCl. PMC. [Link]
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American Chemical Society. (2016). Synthesis of Quinoline-Fused 1-Benzazepines through a Mannich-Type Reaction of a C,N-Bisnucleophile Generated from 2-Aminobenzaldehyde and 2-Methylindole. Organic Letters. [Link]
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NSF PAR. (2022). 20220405b Benzylation revised. [Link]
-
Organic Syntheses Procedure. 1-benzylindole. [Link]
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Buchwald, S. L., et al. Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. [Link]
-
Organic Chemistry Portal. Synthesis of Substituted Indole from 2-Aminobenzaldehyde through[2][8]-Aryl Shift. [Link]
-
Royal Society of Chemistry. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Advances. [Link]
-
PMC. (2021). Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling. Molecules. [Link]
- Google Patents.
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American Chemical Society. (2019). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles. ACS Omega. [Link]
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ResearchGate. (2001). An efficient method for the N-debenzylation of aromatic heterocycles. [Link]
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- 11. Organic Syntheses Procedure [orgsyn.org]
N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide, a synthetic cannabinoid receptor agonist, is recognized for its high affinity and potent activation of the cannabinoid receptors, primarily the CB1 receptor. This document provides a comprehensive analysis of its mechanism of action, from receptor interaction to downstream signaling cascades and physiological consequences. We will explore the pharmacodynamics and key experimental methodologies used to characterize this compound, offering a technical resource for the scientific community.
Introduction: Unveiling a Potent Synthetic Cannabinoid
N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide is a synthetic compound that has been the subject of significant scientific interest due to its potent psychoactive effects, which mimic those of Δ⁹-tetrahydrocannabinol (THC), the primary active component in cannabis.
Chemical Identity and Analogs
-
Chemical Name: N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide
-
Common Synonyms: Not widely known by a common name, it belongs to the indole class of synthetic cannabinoids.
-
Structural Analogs: This compound is structurally related to other well-known synthetic cannabinoids, such as JWH-018. The presence of the benzyl group on the indole nitrogen is a key structural feature influencing its receptor affinity and potency.
Regulatory Landscape
Due to its potent psychoactive properties and potential for abuse, N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide and similar synthetic cannabinoids are classified as controlled substances in many jurisdictions worldwide. Researchers must adhere to all local and international regulations regarding the handling and study of this compound.
Scope of this Guide
This guide will provide an in-depth exploration of the molecular mechanism of action of N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide. We will cover its interaction with cannabinoid receptors, the subsequent intracellular signaling events, and the experimental protocols used to elucidate these processes.
Pharmacodynamics: The Core Mechanism of Action
The primary mechanism of action for N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide is its function as a potent agonist at the cannabinoid receptors, CB1 and CB2.
Primary Target: Cannabinoid Receptors (CB1 and CB2)
The cannabinoid receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating a wide range of physiological processes. The CB1 receptor is predominantly expressed in the central nervous system (CNS), while the CB2 receptor is primarily found in the peripheral nervous system and on immune cells.
-
Binding Affinity and Potency: N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide exhibits high affinity for both CB1 and CB2 receptors, with a notable preference for the CB1 receptor. This high affinity translates to high potency, meaning that a lower concentration of the compound is required to elicit a biological response compared to endogenous cannabinoids like anandamide.
-
Functional Activity: Full Agonism: Unlike THC, which is a partial agonist at the CB1 receptor, many synthetic cannabinoids, including N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide, act as full agonists. This means they can induce a maximal receptor response, which may contribute to the increased intensity and severity of their physiological and psychoactive effects.
Signaling Cascade upon Receptor Activation
Upon binding of N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide to the CB1 or CB2 receptor, a conformational change is induced, leading to the activation of intracellular signaling pathways through the associated heterotrimeric G-protein (typically of the Gi/o family).
The key downstream signaling events include:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels affects the activity of protein kinase A (PKA) and other cAMP-dependent pathways.
-
Modulation of Ion Channels:
-
Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels: The Gβγ subunit can directly bind to and activate GIRK channels, leading to potassium efflux and hyperpolarization of the cell membrane. This reduces neuronal excitability.
-
Inhibition of Voltage-gated Calcium Channels (VGCCs): The Gβγ subunit can also inhibit N-type and P/Q-type VGCCs, reducing calcium influx and subsequently decreasing neurotransmitter release.
-
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: CB1 receptor activation can also lead to the stimulation of the MAPK cascade, including extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPK. These pathways are involved in regulating a variety of cellular processes, including gene expression, cell proliferation, and apoptosis.
Caption: Signaling pathway of N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide.
Downstream Physiological Effects
The activation of CB1 receptors in the CNS by N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide leads to a variety of physiological and psychoactive effects, including:
-
Neuromodulation: Inhibition of neurotransmitter release (e.g., GABA, glutamate) in various brain regions, leading to altered mood, perception, and cognitive function.
-
Cardiovascular Effects: Tachycardia and hypertension are commonly reported.
-
Other Effects: Hypothermia, analgesia, and catalepsy.
Key Experimental Protocols for Elucidating the Mechanism of Action
The characterization of the mechanism of action of N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide relies on a series of well-established in vitro assays.
Protocol 1: Radioligand Binding Assay for CB1/CB2 Receptors
This assay is fundamental for determining the binding affinity (Ki) of the compound for the cannabinoid receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cells expressing the human CB1 or CB2 receptor.
-
Assay Setup: In a multi-well plate, combine the cell membranes, a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940), and varying concentrations of the unlabeled test compound (N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide).
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separation: Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ (concentration that inhibits 50% of specific binding) is determined and then converted to the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a cAMP functional assay.
Conclusion and Future Research Directions
N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide is a potent synthetic cannabinoid that acts as a full agonist at the CB1 and CB2 receptors. Its mechanism of action involves the activation of Gi/o-protein signaling cascades, leading to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of MAPK pathways. These molecular events underpin its profound physiological and psychoactive effects.
Future research should focus on:
-
Elucidating the specific downstream signaling pathways that contribute to its toxicological profile.
-
Investigating potential off-target effects to gain a more complete understanding of its pharmacology.
-
Developing selective antagonists to counteract its effects in cases of overdose.
biological activity of indol-3-ylethyl-acetamide compounds
An In-depth Technical Guide to the Biological Activity of Indol-3-ylethyl-acetamide Compounds
Authored by Gemini, Senior Application Scientist
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2] This guide focuses on a specific, highly versatile subclass: indol-3-ylethyl-acetamide derivatives. These compounds, which build upon the core structure of natural molecules like tryptophan and serotonin, exhibit a remarkable breadth of biological activities, including potent anticancer, antihyperglycemic, antioxidant, and neuroprotective properties.[3][4][5] This document provides a technical synthesis of the current research landscape, detailing mechanisms of action, structure-activity relationships (SAR), and field-proven experimental protocols to support researchers, scientists, and drug development professionals in this dynamic area of study.
The Indole Scaffold: A Foundation of Structural Rigidity and Biological Diversity
The indole ring system, a fusion of benzene and pyrrole rings, provides a unique structural framework. Its relative rigidity and specific electronic properties are key to its biological function.[6] Unlike more flexible molecules, the constrained nature of the indole core, particularly in derivatives like indol-3-ylethyl-acetamide, can lead to more specific and high-affinity interactions with biological targets.[6] This inherent structural advantage is a primary driver for its widespread exploration in drug discovery.
The synthesis of these compounds often involves straightforward and scalable chemical strategies. A common and effective method is the coupling of indole-3-acetic acid with various substituted anilines or amines using a coupling reagent such as 1,1'-carbonyldiimidazole (CDI).[3][7] More complex derivatives can be achieved through multi-step sequences, starting from precursors like methyl 2-(1H-indol-3-yl)acetate and introducing diversity through subsequent hydrolysis and acylation reactions.[8] This synthetic accessibility allows for the rapid generation of compound libraries for screening and SAR studies.
Anticancer Activity: A Multi-Mechanistic Approach to Oncology
Indol-3-ylethyl-acetamide derivatives have emerged as potent anticancer agents, acting through several distinct and complementary mechanisms of action.
Induction of Apoptosis
A primary mechanism is the induction of programmed cell death, or apoptosis, in cancer cells. This is often achieved by modulating the intrinsic and extrinsic apoptosis pathways.
-
Caspase Activation: Studies have repeatedly shown that these compounds trigger the caspase cascade. Specifically, treatment of cancer cell lines leads to a significant, dose-dependent increase in the activity of initiator caspases (like caspase-8) and executioner caspases (like caspase-3 and -7).[9][10][11] Activated caspase-3 then cleaves critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[11]
-
Modulation of Bcl-2 Family Proteins: Many active derivatives alter the balance of pro-apoptotic and anti-apoptotic proteins. They have been shown to increase the expression of pro-apoptotic genes like BAX, BAD, and BIM while decreasing the levels of the anti-apoptotic protein Bcl-2, thereby increasing the crucial BAX/BCL-2 ratio that commits a cell to apoptosis.[9][10]
Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases-3 and -7, the key executioner caspases in the apoptotic pathway.
Causality: The assay provides a substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7. Cleavage of this substrate by the active caspases releases aminoluciferin, which is consumed by luciferase to generate a luminescent signal proportional to caspase activity.
-
Cell Seeding and Treatment: Seed and treat cells in a white-walled 96-well plate as described in the MTT protocol (steps 1 & 2). A shorter incubation time (e.g., 6, 12, or 24 hours) is often sufficient to detect caspase activation.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.
-
Assay Execution: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle orbital shaking for 1 minute. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Express results as fold-change in luminescence relative to the vehicle-treated control cells.
Conclusion and Future Perspectives
Indol-3-ylethyl-acetamide compounds represent a versatile and highly promising chemical scaffold for the development of new therapeutic agents. [1]Their demonstrated activities—spanning anticancer, antihyperglycemic, antioxidant, and potential neuroprotective applications—highlight their capacity to address significant unmet medical needs. The synthetic tractability of the scaffold allows for extensive chemical modification, enabling fine-tuning of activity and ADME (absorption, distribution, metabolism, and excretion) properties.
Future research should focus on:
-
Expanding SAR studies to improve potency and selectivity for specific targets (e.g., specific kinase isoforms or caspase variants).
-
In vivo evaluation of lead compounds in relevant animal models to validate their efficacy and safety profiles.
-
Exploring novel therapeutic areas , such as anti-inflammatory and antiviral applications, where other indole derivatives have shown success. [2] The continued exploration of this chemical space is poised to yield next-generation drug candidates with improved efficacy and novel mechanisms of action.
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Investigational Strategy for N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide: A Framework for Therapeutic Target Identification and Validation
An In-depth Technical Guide
Abstract
N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide is a synthetic molecule built upon the indole scaffold, a framework central to medicinal chemistry and recognized for its broad pharmacological relevance.[1] While this specific compound is not extensively characterized in public literature, its structural motifs suggest a high potential for interaction with various biological targets. This guide presents a comprehensive, multi-pronged investigational strategy for the systematic identification, validation, and mechanistic elucidation of its potential therapeutic targets. We eschew a rigid, target-first approach in favor of a holistic strategy that combines target-agnostic phenotypic screening with specific, target-based methodologies. This framework is designed for researchers, scientists, and drug development professionals, providing detailed, field-proven protocols and the causal logic behind key experimental choices to de-risk and accelerate the discovery pipeline.
Introduction: The Rationale for Investigation
The indole nucleus is a "privileged scaffold" in drug discovery, forming the core of numerous natural products, endogenous signaling molecules (e.g., serotonin, melatonin), and FDA-approved drugs.[2][3] Its unique electronic and steric properties allow it to engage in a wide range of non-covalent interactions with biological macromolecules, including enzymes and receptors.[4] Indole derivatives have demonstrated efficacy across a vast spectrum of therapeutic areas, including oncology, neurodegenerative disorders, and inflammatory diseases.[5][6]
The structure of N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide contains several key features that merit investigation:
-
Indole Core: A versatile pharmacophore known to interact with targets like protein kinases, tubulin, and G-protein coupled receptors (GPCRs).[5][7]
-
N-1 Benzyl Group: This large, lipophilic substituent can drive specific hydrophobic interactions within a binding pocket, potentially conferring selectivity and potency.
-
C-2 Methyl Group: Influences the planarity and conformational flexibility of the indole ring, which can fine-tune binding to a specific target.
-
C-3 Ethyl-acetamide Side Chain: This flexible chain presents both hydrogen bond donor (N-H) and acceptor (C=O) functionalities, critical for molecular recognition.
Given this structural potential, a systematic investigation is warranted. This guide outlines a logical, three-part workflow: (I) broad, unbiased screening to identify cellular phenotypes, (II) parallel, target-focused approaches to identify direct binding partners, and (III) rigorous biophysical and cellular assays to validate proposed targets and elucidate the mechanism of action.
Part I: Target-Agnostic Discovery via Phenotypic Screening
The foundational principle of phenotypic drug discovery (PDD) is to first identify if a compound can produce a desired functional change in a complex biological system (a "phenotype"), without a preconceived notion of the target.[8][9] This approach is powerful for discovering first-in-class medicines, as it embraces the biological complexity and potential polypharmacology that drive efficacy.[10][11]
Experimental Objective & Rationale
The objective is to screen the compound across a diverse panel of disease-relevant cell models to identify any significant and reproducible biological effects. A "gain-of-signal" or clear morphological change is often prioritized to simplify hit identification.[11] This strategy allows the compound's inherent activity to guide the research direction, rather than being constrained by hypotheses based on structural similarity alone.
High-Content Phenotypic Screening Workflow
A high-content imaging (HCI) approach provides a rich, multi-parametric readout of cellular changes.
Caption: High-content phenotypic screening workflow.
Detailed Protocol: High-Content Screening for Apoptosis Induction
-
Cell Plating: Seed A549 lung cancer cells in 384-well, black-walled, clear-bottom imaging plates at a density of 2,000 cells/well. Incubate for 24 hours.
-
Compound Treatment: Add N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide in a 10-point, 3-fold serial dilution (e.g., 100 µM to 5 nM). Include DMSO as a negative control and Staurosporine (1 µM) as a positive control for apoptosis. Incubate for 48 hours.
-
Staining: Add a solution containing Hoechst 33342 (to stain nuclei), CellEvent™ Caspase-3/7 Green Detection Reagent (to detect activated caspase-3/7), and MitoTracker™ Red CMXRos (to assess mitochondrial membrane potential). Incubate for 30 minutes.
-
Imaging: Acquire images on a high-content imager using appropriate filter sets for each dye.
-
Analysis: Use imaging analysis software to quantify:
-
Total cell count (Hoechst-positive nuclei).
-
Apoptotic cell count (Caspase-3/7 positive cells).
-
Nuclear condensation and fragmentation (morphological parameters from Hoechst stain).
-
Mitochondrial membrane potential (MitoTracker intensity).
-
-
Hit Criteria: A compound is considered a "hit" if it induces a dose-dependent increase in the percentage of Caspase-3/7 positive cells with a Z-factor > 0.5.
Part II: Target-Based Identification Strategies
Parallel to phenotypic screening, direct biochemical methods can be employed to identify proteins that physically interact with the compound. These methods are unbiased in that they do not depend on a functional readout but rather on the chemical affinity between the compound and its target(s).
Strategy A: High-Throughput Screening (HTS)
HTS allows for the rapid, automated testing of a compound against large libraries of purified, recombinant proteins.[12][13] This is a powerful method to quickly identify potential molecular targets from established target classes.
Caption: High-Throughput Screening (HTS) workflow.
A commercially available kinase panel is a logical starting point given the prevalence of indole-based kinase inhibitors.[7]
| Target Kinase | Assay Type | Result (Primary Screen @ 10 µM) | IC50 (µM) |
| EGFR | Lanthascreen™ Eu-Kinase | 92% Inhibition | 0.85 |
| VEGFR2 | Lanthascreen™ Eu-Kinase | 88% Inhibition | 1.2 |
| SRC | Lanthascreen™ Eu-Kinase | 15% Inhibition | > 50 |
| CDK2 | Lanthascreen™ Eu-Kinase | 8% Inhibition | > 50 |
Table 1: Hypothetical HTS data for the compound against a kinase panel.
Strategy B: Affinity Chromatography-Mass Spectrometry
This technique, also known as "chemical proteomics," uses an immobilized version of the compound to "fish" for its binding partners from a complex protein mixture like a cell lysate.[14]
Caption: Affinity chromatography-mass spectrometry workflow.
Part III: Target Validation and Mechanistic Elucidation
Identifying a "hit" from a screen is only the first step. The next critical phase is to rigorously validate that the compound directly engages the putative target in a relevant biological context and to understand the downstream consequences of this engagement.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical assay that assesses drug-target interaction within intact cells or lysates.[15][16] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[17] This allows for direct confirmation of target engagement in a physiological environment.
-
Cell Treatment: Treat two populations of cultured cells, one with DMSO (vehicle) and one with a saturating concentration (e.g., 10-20 µM) of the compound, for 1-2 hours.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes.[18]
-
Lysis and Separation: Lyse the cells via freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the aggregated, denatured proteins by high-speed centrifugation (20,000 x g for 20 min).[18]
-
Detection: Collect the supernatant and analyze the amount of the soluble target protein remaining at each temperature point using Western Blot or ELISA.
-
Analysis: Plot the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target stabilization and confirms engagement.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Biophysical Characterization: Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that provides real-time, quantitative data on binding kinetics (association and dissociation rates) and affinity (equilibrium constant).[19][20] This is the gold standard for confirming a direct, physical interaction between a compound and a purified target protein.
-
Chip Preparation: Covalently immobilize the purified recombinant target protein onto the surface of a sensor chip (e.g., a CM5 chip via amine coupling). A reference channel is prepared similarly but without the protein to subtract non-specific binding.
-
Analyte Injection: Inject a series of precise concentrations of the compound (the analyte) in solution over the sensor surface.
-
Data Acquisition: The instrument measures the change in the refractive index near the sensor surface as the compound binds to and dissociates from the immobilized protein. This is recorded in real-time as a sensorgram (Response Units vs. Time).[21]
-
Kinetic Analysis: Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ = kₔ/kₐ).
| Parameter | Value | Unit | Interpretation |
| kₐ (on-rate) | 2.5 x 10⁵ | M⁻¹s⁻¹ | Rate of complex formation |
| kₔ (off-rate) | 5.0 x 10⁻⁴ | s⁻¹ | Rate of complex decay (stability) |
| Kₗ (affinity) | 2.0 | nM | High-affinity interaction |
Table 2: Hypothetical kinetic and affinity data from an SPR experiment.
Mechanism of Action: Transcriptomic Profiling
Once a target is validated, it is crucial to understand the downstream cellular consequences of its modulation. Transcriptomics (e.g., RNA-sequencing) provides a global, unbiased snapshot of how the compound alters gene expression, offering deep mechanistic insights.[22][23]
Caption: Transcriptomic (RNA-seq) analysis workflow.
By analyzing the differentially expressed genes, one can infer which signaling pathways are modulated by the compound. For example, if the validated target is EGFR, a transcriptomic analysis should reveal changes in genes downstream of the MAPK and PI3K/Akt pathways, consistent with EGFR inhibition.[3][24] This provides a systems-level confirmation of the compound's mechanism of action.
Conclusion and Future Directions
The investigational framework detailed herein provides a robust and multi-faceted strategy to systematically uncover the therapeutic potential of N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide. By integrating target-agnostic phenotypic screening with direct biochemical and biophysical validation methods, this approach maximizes the probability of identifying novel, high-value therapeutic targets while simultaneously building a deep understanding of the compound's mechanism of action. Successful validation of a target through these methods would trigger the next phase of drug development, including lead optimization, pharmacokinetic and pharmacodynamic studies, and evaluation in preclinical in vivo models of disease.
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Investigating Novel Indole Derivatives in Oncology: A Technical Guide for Drug Development Professionals
The indole scaffold, a privileged structure in medicinal chemistry, continues to be a fertile ground for the discovery of potent and selective anticancer agents.[1][2] Its inherent ability to interact with a multitude of biological targets has led to the development of several FDA-approved drugs for various cancer types.[2][3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the investigation of novel indole derivatives in oncology. We will delve into the core principles of their design, synthesis, and mechanistic evaluation, emphasizing the causality behind experimental choices and the importance of self-validating protocols.
The Indole Nucleus: A Versatile Pharmacophore in Oncology
The indole ring system, an aromatic heterocyclic compound, serves as a crucial building block for a vast array of natural and synthetic molecules with significant pharmacological activities.[5] Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor are key to its diverse biological interactions.[6] In the context of oncology, indole derivatives have demonstrated efficacy through multiple mechanisms of action.[7][8][9]
A critical aspect of designing novel indole-based anticancer agents lies in understanding the structure-activity relationships (SAR). For instance, substitutions at various positions of the indole ring can significantly modulate the compound's binding affinity and selectivity for specific targets.[10] Research has shown that modifications at the N1, C2, C3, and C5 positions are particularly fruitful in yielding potent anticancer agents.
Strategic Approaches to the Synthesis of Novel Indole Derivatives
The synthesis of novel indole derivatives is a cornerstone of the drug discovery process. The choice of synthetic route is dictated by the desired substitution pattern and the overall complexity of the target molecule.
Classical and Modern Synthetic Methodologies
Traditional methods like the Fischer, Reissert, and Madelung indole syntheses remain relevant for creating the core indole scaffold. However, modern cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, offer greater flexibility and efficiency in introducing diverse substituents onto the indole ring. These methods allow for the precise installation of aryl, alkyl, and amino groups, which are often crucial for potent biological activity.
A Representative Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of a novel indole derivative library. The rationale behind this multi-step process is to ensure the generation of a diverse set of compounds with high purity, which is essential for reliable biological evaluation.
Caption: Generalized workflow for the synthesis and characterization of a novel indole derivative library.
Elucidating the Multifaceted Mechanisms of Action
A thorough understanding of the mechanism of action is paramount for the successful development of any anticancer agent. Indole derivatives have been shown to exert their effects through a variety of pathways, and a comprehensive investigation should explore multiple possibilities.[1][7][8][9]
Key Molecular Targets and Signaling Pathways
The anticancer activity of indole derivatives can be attributed to their interaction with a range of molecular targets.[11] These include:
-
Kinase Inhibition: Many indole derivatives act as potent inhibitors of various kinases that are crucial for cancer cell proliferation and survival, such as EGFR, SRC, PI3K, and CDK.[10][12][13]
-
Tubulin Polymerization Inhibition: Several indole compounds disrupt microtubule dynamics by binding to tubulin, leading to cell cycle arrest and apoptosis.[4][14]
-
DNA Interaction and Topoisomerase Inhibition: Some derivatives can intercalate with DNA or inhibit topoisomerase enzymes, leading to DNA damage and cell death.[15]
-
Induction of Apoptosis: A common outcome of the action of many indole derivatives is the induction of programmed cell death (apoptosis) through the modulation of key regulatory proteins like Bax, Bcl-2, and caspases.[16][17]
-
Histone Deacetylase (HDAC) Inhibition: Certain indole-based compounds can inhibit HDACs, leading to changes in gene expression that can suppress tumor growth.[7][8]
-
Regulation of Autophagy: Recent studies have highlighted the role of some indole alkaloids in modulating autophagy, a cellular process that can either promote or inhibit cancer cell survival.[18]
The following diagram depicts some of the key signaling pathways targeted by indole derivatives in cancer cells.
Caption: Overview of key signaling pathways modulated by anticancer indole derivatives.
A Framework for Preclinical Evaluation: Self-Validating Experimental Protocols
A robust preclinical evaluation pipeline is essential to identify promising lead compounds. The following sections outline key in vitro and in vivo assays, emphasizing the principles of self-validation through appropriate controls and orthogonal approaches.
In Vitro Anti-proliferative Activity Screening
The initial step in evaluating the anticancer potential of novel indole derivatives is to assess their anti-proliferative activity against a panel of cancer cell lines.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the indole derivatives for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.
Causality and Self-Validation: The inclusion of both vehicle and positive controls is crucial for validating the assay's performance. The use of a panel of cell lines from different cancer types provides insights into the compound's spectrum of activity.
Mechanistic In Vitro Assays
Once promising compounds are identified, further in vitro assays are necessary to elucidate their mechanism of action.
Table 1: Key Mechanistic In Vitro Assays
| Assay | Purpose | Experimental Approach | Expected Outcome for Active Compound |
| Cell Cycle Analysis | To determine if the compound induces cell cycle arrest at a specific phase. | Flow cytometry analysis of propidium iodide-stained cells. | Accumulation of cells in a specific phase (e.g., G2/M). |
| Apoptosis Assay | To confirm that the compound induces programmed cell death. | Annexin V/Propidium Iodide staining followed by flow cytometry; Western blot for cleaved PARP and caspases. | Increased percentage of apoptotic cells; presence of cleaved PARP and caspases. |
| Tubulin Polymerization Assay | To assess the compound's ability to interfere with microtubule formation. | In vitro tubulin polymerization assay using purified tubulin. | Inhibition of tubulin polymerization compared to control. |
| Kinase Inhibition Assay | To determine the compound's inhibitory activity against specific kinases. | In vitro kinase activity assays (e.g., radiometric or fluorescence-based). | Reduced kinase activity in the presence of the compound. |
| DNA Binding Assay | To investigate the interaction of the compound with DNA. | UV-Vis spectroscopy, fluorescence spectroscopy, or circular dichroism.[15] | Changes in the spectral properties of DNA upon compound binding. |
In Vivo Efficacy and Safety Evaluation
Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety in a more complex biological system.
Protocol: Xenograft Mouse Model of Cancer
-
Tumor Implantation: Subcutaneously implant human cancer cells into immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth until they reach a palpable size.
-
Compound Administration: Randomize the mice into treatment and control groups. Administer the indole derivative and a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Volume Measurement: Measure tumor volume at regular intervals using calipers.
-
Body Weight and Health Monitoring: Monitor the body weight and overall health of the mice throughout the study to assess toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Causality and Self-Validation: The use of a vehicle-treated control group is essential to determine the true effect of the compound on tumor growth. Monitoring body weight and observing the animals for any signs of distress provides crucial information about the compound's toxicity.
Future Perspectives and Clinical Landscape
The field of indole derivatives in oncology is continually evolving. Many indole-based compounds are currently in clinical trials, and several have already been approved for cancer treatment, including osimertinib, alectinib, and panobinostat.[2][3] The future of this field lies in the development of more selective and potent inhibitors that can overcome drug resistance, a major challenge in cancer therapy.[12] Hybrid molecules that combine the indole scaffold with other pharmacologically active moieties represent a promising strategy for developing next-generation anticancer drugs.[14]
Conclusion
The investigation of novel indole derivatives continues to be a highly promising avenue in the quest for new and effective cancer therapies. A systematic and mechanistically driven approach, combining rational design, efficient synthesis, and a robust preclinical evaluation pipeline, is crucial for success. By understanding the underlying principles and employing self-validating experimental protocols, researchers can effectively navigate the complex landscape of anticancer drug discovery and contribute to the development of the next generation of life-saving medicines.
References
- Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2023). Anti-Cancer Agents in Medicinal Chemistry, 23(4), 404-416.
- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2024). Pharmaceuticals, 17.
- Indole Alkaloids with Potential Anticancer Activity. (2020). Current Topics in Medicinal Chemistry, 20(21), 1938-1949.
- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2025). Source Not Available.
- Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer. (Year Not Available). Source Not Available.
- Targeting EGFR With Indole Derivatives: Recent Advances and Therapeutic Perspectives. (2026). Wiley-VHCA AG.
- Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer. (Year Not Available). Source Not Available.
- Indole Alkaloids with Potential Anticancer Activity. (2020). Current Topics in Medicinal Chemistry, 20(21), 1938-1949.
- Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (Year Not Available). Source Not Available.
- Anti-Tumor Activity of Indole: A Review. (2024). Bentham Science Publishers.
- Synthesis of novel indole derivatives as promising DNA-binding agents and evaluation of antitumor and antitopoisomerase I activities. (2017). PubMed.
- Alkaloids as anticancer agents. (Year Not Available). Source Not Available.
- Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. (Year Not Available). PubMed.
- Advances in indole-containing alkaloids as potential anticancer agents by regul
- Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity. (Year Not Available). RSC Publishing.
- Indole Derivatives as Anti-Lung Cancer Agents. (2021). Encyclopedia.pub.
- Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. (2022). ACS Omega.
- Synthesis and Anticancer Activity of Indole-Functionalized Deriv
- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2024). MDPI.
- Indole As An Emerging Scaffold In Anticancer Drug Design. (Year Not Available). AIP Publishing.
- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review upd
- Selected indole utilized in cancer therapy, number of completed clinical trials, approval years and treated diseases. (Year Not Available).
- Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023). Source Not Available.
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In Vitro Assay Application Notes & Protocols: Characterization of N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide as a Putative Melatonin Receptor Agonist
Introduction
N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide is an indole-based compound with structural similarities to endogenous melatonin and other known melatonergic agonists. The N-acetyl-ethyl-amine side chain attached to the indole core is a key pharmacophore for melatonin receptor activity.[1] The benzyl substitution at the N1 position and the methyl group at the C2 position represent modifications that can modulate receptor affinity, selectivity, and pharmacokinetic properties.[2] Given this structural rationale, we hypothesize that this compound acts as an agonist at melatonin receptors MT1 and MT2.
Melatonin receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating circadian rhythms, sleep-wake cycles, and other physiological processes.[3][4] They primarily couple to Gi proteins, which, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6][7]
This document provides a comprehensive, multi-part protocol for the in vitro characterization of N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide. The workflow is designed to first establish target engagement and affinity at human MT1 and MT2 receptors, then to quantify functional activity and potency, and finally, to assess for potential off-target cytotoxic effects that could confound experimental results.
Part 1: Characterization Workflow
A systematic approach is essential for characterizing a novel compound. The workflow begins with determining if the compound binds to the hypothesized target (binding affinity), proceeds to measure the biological response triggered by that binding (functional potency), and includes a crucial control to ensure the observed effects are not due to general cell toxicity.
Caption: In Vitro Characterization Cascade for a Novel Compound.
Part 2: Target Engagement - Radioligand Binding Assay
Principle: This assay quantifies the affinity of the test compound for the MT1 and MT2 receptors by measuring its ability to compete with a radiolabeled ligand (the "tracer") that has high, known affinity for the receptors.[8] The amount of radioligand displaced is proportional to the affinity of the test compound. The data are used to calculate the inhibitory constant (Ki), a measure of binding affinity.
Methodology: Competition binding assays will be performed using membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing either the human MT1 or MT2 receptor.[9][10] 2-[¹²⁵I]-Iodomelatonin will be used as the radioligand due to its high affinity and specificity.[1]
Protocol 1: MT1/MT2 Radioligand Competition Binding Assay
Materials:
-
Cell Membranes: CHO-K1 cell membranes expressing human MT1 or MT2 receptors.[10]
-
Radioligand: 2-[¹²⁵I]-Iodomelatonin (PerkinElmer/Revvity, NEX236).[10][11]
-
Test Compound: N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide, dissolved in 100% DMSO to create a 10 mM stock.
-
Reference Compound: Melatonin (for non-specific binding determination).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[9]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[11]
-
Filtration Plate: 96-well GF/C filter plates (Unifilter-96, Revvity).[10][11]
-
Scintillation Cocktail: MicroScint™-O or similar.
-
Instrumentation: Microplate scintillation counter (e.g., TopCount®).
Procedure:
-
Compound Dilution: Prepare a serial dilution series of the test compound in binding buffer. A typical starting range is from 10 µM down to 0.1 nM. Also, prepare a high concentration of melatonin (10 µM) for determining non-specific binding.
-
Assay Plate Preparation: The assay is performed in a 96-well plate with a final volume of 200 µL per well.[10][11]
-
Total Binding Wells: Add 50 µL of binding buffer.
-
Non-Specific Binding (NSB) Wells: Add 50 µL of 10 µM melatonin.
-
Test Compound Wells: Add 50 µL of each concentration of the test compound dilution series.
-
-
Radioligand Addition: Add 50 µL of 2-[¹²⁵I]-Iodomelatonin diluted in binding buffer to all wells. The final concentration should be close to its Kd value for each receptor (e.g., ~30 pM for MT1, ~80 pM for MT2).[12]
-
Membrane Addition: Add 100 µL of the appropriate cell membrane preparation (e.g., 2-5 µg protein/well) to all wells.[11] Keep membranes on ice until use.
-
Incubation: Seal the plate and incubate with gentle agitation. Incubation time is critical to reach equilibrium. Due to the slow dissociation of the radioligand, especially from MT2, extended incubation may be required (e.g., 2 hours for MT1, up to 20 hours for MT2).[12]
-
Harvesting: Terminate the binding reaction by rapid vacuum filtration through the GF/C filter plate. Wash the filters multiple times (e.g., 4x) with ice-cold wash buffer to separate bound from free radioligand.[8]
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response (variable slope) curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Table 1: Example Data for Binding Affinity Calculation
| Compound Concentration (nM) | % Specific Binding |
| 0.1 | 98.5 |
| 1 | 92.1 |
| 10 | 55.3 |
| 100 | 15.2 |
| 1000 | 4.8 |
| IC50 (nM) | ~12 |
| Ki (nM) | Calculated |
Part 3: Cellular Functional Activity - cAMP Assay
Principle: Since MT1 and MT2 are Gi-coupled receptors, agonist binding inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[13] This assay measures the functional potency of the test compound by quantifying its ability to reduce cAMP levels that have been artificially elevated by a stimulant like forskolin.[5]
Caption: Mechanism of MT1/MT2-mediated cAMP Inhibition.
Protocol 2: Forskolin-Stimulated cAMP Reduction Assay
Methodology: This protocol utilizes a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen, which are highly sensitive and suitable for high-throughput screening.[4][13] The assay measures the amount of cAMP produced by cells in response to treatment.
Materials:
-
Cell Line: HEK293 or CHO-K1 cells stably expressing human MT1 or MT2 receptors.
-
Test Compound: N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide, prepared as a serial dilution.
-
Reference Agonist: Melatonin.
-
Stimulant: Forskolin.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.[11]
-
cAMP Assay Kit: A commercial TR-FRET or AlphaScreen cAMP detection kit (e.g., from Revvity, Cisbio, Promega).
-
Instrumentation: A microplate reader compatible with the chosen assay technology (e.g., EnVision®).
Procedure:
-
Cell Plating: Seed the MT1- or MT2-expressing cells into a 384-well white assay plate and incubate overnight to form a monolayer. A typical density is 2,500-5,000 cells/well.[11]
-
Compound Addition: Remove the culture medium. Add the diluted test compound or reference agonist to the appropriate wells.
-
Stimulation: Add forskolin to all wells (except for baseline controls) to stimulate adenylyl cyclase and raise intracellular cAMP levels. A final concentration of 1-10 µM is common.[4][11]
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis and Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for the chosen assay kit. This typically involves adding a europium-labeled anti-cAMP antibody and a d2-labeled cAMP analog, followed by an incubation period.
-
Measurement: Read the plate on a compatible microplate reader.
Data Analysis:
-
The raw data (e.g., HTRF ratio) is converted to cAMP concentration using a standard curve run in parallel.
-
Normalize the data:
-
Set the cAMP level in cells treated with forskolin alone as 100% activity.
-
Set the cAMP level in cells treated with a saturating concentration of melatonin plus forskolin as 0% activity.
-
-
Plot the percent inhibition of forskolin-stimulated cAMP production against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (maximum efficacy) values.
Table 2: Example Data for Functional Potency Calculation
| Compound Concentration (nM) | % Inhibition of cAMP |
| 0.01 | 5.2 |
| 0.1 | 15.8 |
| 1 | 48.9 |
| 10 | 85.3 |
| 100 | 98.1 |
| EC50 (nM) | ~1.1 |
| Emax (%) | ~100 |
Part 4: Assessment of Cytotoxicity
Principle: It is crucial to ensure that the observed activity in the functional assay is due to specific receptor modulation and not a result of compound-induced cell death. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[14][15] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is proportional to the number of living cells.
Protocol 3: MTT Cell Viability Assay
Materials:
-
Cell Line: The same host cell line used for the functional assay (e.g., HEK293 or CHO-K1).
-
Test Compound: N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide, prepared as a serial dilution.
-
Positive Control (for toxicity): A known cytotoxic agent like Doxorubicin or Staurosporine.
-
MTT Reagent: 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[16]
-
Solubilization Solution: 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS solution.[14][16]
-
Instrumentation: 96-well plate spectrophotometer (ELISA reader).
Procedure:
-
Cell Plating: Seed cells into a 96-well clear flat-bottom plate and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing the serial dilutions of the test compound. The concentration range should cover and exceed the concentrations used in the functional assay.
-
Incubation: Incubate the cells for a period relevant to the functional assay duration (e.g., 24 hours to assess longer-term toxicity).
-
MTT Addition: Remove the compound-containing medium. Add 100 µL of fresh medium and 10 µL of the 5 mg/mL MTT reagent to each well.[15]
-
Incubation: Incubate the plate at 37°C for 3-4 hours, allowing the formazan crystals to form.[14][16]
-
Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[16] Mix thoroughly by gentle shaking or pipetting.
-
Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm or 590 nm).[15]
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells (100% viability).
-
Plot the percent viability against the log concentration of the test compound.
-
If toxicity is observed, determine the CC50 (the concentration that reduces cell viability by 50%).
-
A compound is generally considered non-cytotoxic if the CC50 is at least 10-fold greater than its functional EC50.
References
-
Hirai, K., et al. (2015). In vitro comparison of duration of action of melatonin agonists on melatonin MT1 receptor: possible link between duration of action and dissociation rate from receptor. European Journal of Pharmacology. Available from: [Link]
-
Karger Publishers. (2014, July 19). Pharmacological Characterization of a Highly Selective and Potent Partial Agonist of the MT2 Melatonin Receptor. Available from: [Link]
-
eLife. (2020, March 2). Structure-based discovery of potent and selective melatonin receptor agonists. Available from: [Link]
-
National Center for Biotechnology Information (PMC). Tools for GPCR drug discovery. Available from: [Link]
-
MDPI. (2024, January 25). Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor. Available from: [Link]
-
National Center for Biotechnology Information (NCBI). (2021, September 1). Biosensor Assays for Measuring the Kinetics of G-Protein and Arrestin-Mediated Signaling in Live Cells. Available from: [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]
-
ACS Publications. (2021, March 7). Discovery of a Potent and Orally Bioavailable Melatonin Receptor Agonist. Available from: [Link]
-
National Center for Biotechnology Information (PMC). Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state. Available from: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. MELATONIN RECEPTORS. Available from: [Link]
-
SpringerLink. Functional Investigation of Melatonin Receptor Activation by Homogenous cAMP Assay. Available from: [Link]
-
PubMed. 2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist. Available from: [Link]
-
Assay Genie. (2023, June 28). GPCRs (G Protein Coupled Receptors): A Guide. Available from: [Link]
-
Wiley Online Library. (2024, January 10). Binding and unbinding of potent melatonin receptor ligands: Mechanistic simulations and experimental evidence. Available from: [Link]
-
MDPI. (2016, May 5). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. Available from: [Link]
-
ResearchGate. Synthesis and biological evaluation of some novel 2-phenyl benzimidazole-1-acetamide derivatives as potential anthelmintic agents. Available from: [Link]
-
PubChem. N-[2-(1H-indol-3-yl)ethyl]acetamide. Available from: [Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. In vitro comparison of duration of action of melatonin agonists on melatonin MT1 receptor: possible link between duration of action and dissociation rate from receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. resources.revvity.com [resources.revvity.com]
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- 12. ora.uniurb.it [ora.uniurb.it]
- 13. Functional Investigation of Melatonin Receptor Activation by Homogenous cAMP Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: Targeting KRAS-Mutant Cancers with N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide
Target Audience: Researchers, Scientists, and Drug Development Professionals Application: Cell Culture, High-Throughput Screening, Synthetic Lethality Validation Compound: N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide (CAS: 337506-29-3)
Executive Summary & Mechanistic Grounding
The compound N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide is a synthetic indole-3-ethylacetamide derivative and a structural analog of [1]. In the landscape of targeted oncology, oncogenic KRAS mutations (e.g., G12C, G12D, G12V) are notorious for driving hyperproliferation while simultaneously rewiring cellular dependencies.
Rather than attempting to directly inhibit the "undruggable" KRAS GTPase pocket, this compound exploits synthetic lethality . Mutant KRAS cells develop an absolute reliance on atypical protein kinase C iota (PKCι) and specific RNA processing machineries for survival. As demonstrated in foundational studies on [3], this class of compounds disrupts this dependency by inducing the abnormal nuclear aggregation of PKCι and suppressing the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II.
The Causality of Cell Death: By collapsing the PKCι and RNA Pol II signaling network, the compound triggers rapid, caspase-dependent apoptosis exclusively in KRAS-mutant cells. Wild-type (WT) KRAS cells, which do not harbor this rewired dependency, remain largely unaffected, providing a highly favorable therapeutic window [2].
Figure 1: Synthetic lethality mechanism of Oncrasin analogs in KRAS-mutant cells.
Experimental Protocols: A Self-Validating System
To ensure rigorous scientific integrity, the following protocols are designed as a self-validating system . You cannot claim KRAS-selectivity without testing an isogenic or phenotypically matched wild-type control. Furthermore, cytotoxicity must be mechanistically linked to apoptosis rather than non-specific necrosis.
Protocol A: Compound Preparation and Handling
-
Stock Solution: Dissolve N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide in anhydrous, cell-culture grade DMSO to create a 10 mM stock solution.
-
Storage: Aliquot into amber vials to protect from light and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Concentrations: Dilute the stock solution in complete culture media immediately before use. Ensure the final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced background toxicity.
Protocol B: Cell Line Selection & Seeding
Causality Check: Use paired cell lines to validate synthetic lethality.
-
Positive Control (Sensitive): NCI-H460 (KRAS Q61H mutant) or T29K (KRAS V12 mutant).
-
Negative Control (Resistant): NCI-H322 (KRAS WT) or T29 (KRAS WT).
-
Harvest cells at 70-80% confluency using Trypsin-EDTA.
-
Seed cells into 96-well opaque-walled plates at a density of 3,000 cells/well in 100 µL of RPMI-1640 supplemented with 10% FBS.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell adhesion and recovery.
Protocol C: High-Throughput Viability Assay (IC50 Determination)
-
Prepare a 10-point serial dilution of the compound ranging from 0.1 µM to 100 µM in culture media.
-
Aspirate old media and add 100 µL of the compound-containing media to the respective wells. Include a vehicle control (0.5% DMSO) and a positive apoptosis control (e.g., 1 µM Staurosporine).
-
Incubate for 72 hours.
-
Add 100 µL of CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.
-
Shake the plate for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a microplate reader. Calculate the IC50 using non-linear regression analysis.
Protocol D: Mechanistic Validation (Apoptosis & Target Engagement)
To prove the compound acts via the PKCι/RNA Pol II axis rather than off-target toxicity:
-
Flow Cytometry (Annexin V/PI): Treat H460 and H322 cells with the compound at its IC50 for 24 hours. Stain with FITC-Annexin V and Propidium Iodide. A shift to Annexin V+/PI- indicates early apoptosis (the hallmark of Oncrasin-induced death).
-
Western Blotting: Lyse treated cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Probe for:
-
Cleaved Caspase-3 & 8: To confirm the execution of apoptosis.
-
Phospho-RNA Pol II (CTD): Expect a dramatic dose-dependent decrease in mutant cells.
-
PKCι: Perform nuclear/cytoplasmic fractionation to observe the abnormal nuclear aggregation of PKCι.
-
Figure 2: Multiplexed experimental workflow for validating KRAS-selective cytotoxicity.
Expected Data & Quantitative Baselines
When executing the protocols above, researchers should anticipate a stark divergence in compound efficacy based on the KRAS mutational status of the cell line. The table below summarizes the expected pharmacological profile based on the structural class of [2].
| Cell Line Model | KRAS Status | Expected IC50 (µM) | PKCι Nuclear Aggregation | RNA Pol II Phosphorylation | Caspase-3 Cleavage |
| NCI-H460 | Mutant (Q61H) | < 45.0 | Positive (High) | Suppressed | Positive |
| T29K | Mutant (V12) | < 45.0 | Positive (High) | Suppressed | Positive |
| NCI-H322 | Wild-Type | > 100.0 | Negative | Unchanged | Negative |
| T29 | Wild-Type | > 100.0 | Negative | Unchanged | Negative |
Note: The IC50 of N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide may vary depending on the specific passage number and precise assay conditions, but the differential ratio (Mutant vs. WT) should remain highly significant (>10-fold).
References
-
Title: Identification of a small molecule with synthetic lethality for K-ras and protein kinase C iota Source: Cancer Research (2008) URL: [Link]
-
Title: Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition Source: PLoS One (2011) URL: [Link]
- Source:Google Patents (CA2631082A1) (2008)
Application Notes & Protocols: Preclinical Evaluation of N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide in Animal Models
Prepared for: Researchers, scientists, and drug development professionals.
I. Introduction: Unveiling the Therapeutic Potential of a Novel Indoleacetamide
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The compound of interest, N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide, is a synthetic indole derivative with a chemical structure that suggests a compelling therapeutic hypothesis.[2] Its core structure, an indole ring linked to an N-acetylated ethylamine side chain, bears a striking resemblance to the endogenous neurohormone melatonin (N-acetyl-5-methoxytryptamine).
This structural analogy strongly posits that N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide may function as a ligand for melatonin receptors, MT1 and MT2.[3] These G-protein coupled receptors (GPCRs) are pivotal in regulating a host of physiological processes, including circadian rhythms, sleep-wake cycles, and mood.[4] Agonists of these receptors, such as ramelteon and agomelatine, have found clinical success in treating insomnia and depression.[5]
This document provides a comprehensive guide for the preclinical evaluation of N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide (hereinafter referred to as "the compound") in rodent models. The protocols herein are designed to rigorously test the hypothesis of its melatonergic activity and to explore its potential efficacy in models of sleep disorders, anxiety, depression, and neurodegeneration.
II. Compound Formulation and Administration: A Critical First Step
The compound is predicted to be lipophilic, a common characteristic of small molecule CNS drug candidates. Achieving a stable and bioavailable formulation is paramount for obtaining reliable and reproducible in vivo data.
Protocol 1: Formulation of a Lipophilic Compound for In Vivo Administration
Rationale: Many lipophilic compounds have poor aqueous solubility, making direct administration in saline challenging and often leading to precipitation and variable absorption.[6][7] A lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS) or a simple oil suspension, can enhance solubility and improve bioavailability.[8]
Materials:
-
The compound (powder form)
-
Vehicle components:
-
Oil phase (e.g., sesame oil, corn oil, Labrafac™ PG)[6]
-
Surfactant (e.g., Kolliphor® EL, Tween® 80)
-
Co-solvent (e.g., Transcutol® HP, PEG 400)
-
-
Glass vials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Vehicle Selection: Begin by testing the solubility of the compound in various individual excipients to identify a suitable vehicle system. A common starting point for a simple suspension is a mixture of PEG 400, Tween® 80, and saline. For oral administration, an oil-based vehicle like sesame oil is often effective.
-
Preparation of a Sample Suspension (e.g., in Sesame Oil for Oral Gavage): a. Accurately weigh the required amount of the compound. b. Transfer the powder to a sterile glass vial. c. Add the calculated volume of sesame oil to achieve the desired final concentration (e.g., 10 mg/mL). d. Vortex the mixture vigorously for 2-3 minutes. e. Place the vial in a water bath sonicator and sonicate for 15-20 minutes, or until a homogenous suspension is achieved. Visually inspect for any undissolved particles. f. Prepare the vehicle control (sesame oil only) using the same procedure.
-
Stability Check: The formulation should be prepared fresh daily. However, it is good practice to observe the formulation for 1-2 hours post-preparation to ensure no precipitation or phase separation occurs.
Routes of Administration in Mice
The choice of administration route depends on the desired pharmacokinetic profile and the specific experiment.[9]
| Route | Abbreviation | Description | Typical Volume | Needle Size (Gauge) | Absorption Rate |
| Intraperitoneal | IP | Injection into the peritoneal cavity. Offers rapid absorption. | < 2-3 mL | 25-27 | Fast |
| Subcutaneous | SC | Injection into the space between the skin and underlying muscle. Slower absorption than IP. | < 2-3 mL | 26-27 | Slow |
| Oral Gavage | PO | Direct administration into the stomach via a gavage needle. Essential for testing oral bioavailability. | < 1.5 mL | 20-22 (ball-tipped) | Variable |
| Intravenous | IV | Injection directly into a vein (typically the lateral tail vein). Bypasses absorption for 100% bioavailability. | < 0.2 mL | 27-30 | Immediate |
Table adapted from established guidelines.[10]
For initial screening, intraperitoneal (IP) injection is often preferred due to its reliability and rapid systemic exposure. For studies mimicking clinical use, oral gavage (PO) is the most relevant route.
III. Experimental Workflow: A Phased Approach to In Vivo Characterization
A logical, phased approach is recommended to build a comprehensive in vivo profile of the compound.
Caption: A phased experimental workflow for in vivo characterization.
IV. Phase 1: In Vivo Proof-of-Concept for Melatonergic Activity
These initial studies are designed to confirm that the compound engages the melatonergic system in vivo.
Protocol 2: Assessment of Chronobiotic Effects (Circadian Rhythm Entrainment)
Rationale: A hallmark of melatonin and its agonists is the ability to act as a "chronobiotic," meaning it can shift the phase of the internal circadian clock.[11] This experiment tests if the compound can entrain the free-running activity rhythms of mice housed in constant darkness, a key indicator of MT1/MT2 receptor activation in the suprachiasmatic nucleus (SCN).[12]
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Cages equipped with running wheels
-
Light-tight, ventilated chambers
-
Activity monitoring software (e.g., ClockLab)
-
Dim red light source for animal handling during the dark phase
Procedure:
-
Baseline Entrainment (LD Cycle): a. House mice individually in cages with running wheels within the light-tight chambers. b. Entrain the mice to a standard 12:12 hour light-dark (LD) cycle for at least 14 days.[12] Zeitgeber Time 0 (ZT0) corresponds to "lights on."
-
Free-Running Rhythm (DD Cycle): a. After stable entrainment, switch the lighting to constant darkness (DD). b. Allow the mice to "free-run" for at least 10-14 days to establish their endogenous circadian period (tau).
-
Drug Administration: a. Prepare the compound and vehicle solutions. b. Begin daily IP injections at a fixed time each day (e.g., one hour before the onset of their free-running activity). This requires careful observation of the actograms. c. Administer the compound or vehicle for at least 15 consecutive days.[13] All procedures during the DD phase must be performed under dim red light.
-
Data Analysis: a. Generate actograms to visualize wheel-running activity. b. Analyze the period and phase of the activity rhythm before, during, and after the administration period. c. Positive Result: Successful entrainment is observed if the activity rhythm shifts to align with the daily injection time, adopting a period of exactly 24 hours.
Protocol 3: Assessment of Hypnotic/Sedative Effects (Sleep Analysis)
Rationale: Melatonin receptor agonists are known to promote sleep.[4] Activation of MT1 receptors inhibits neuronal firing in the SCN, while MT2 activation is also implicated in sleep promotion.[14] This protocol uses a non-invasive video-based method to screen for sleep-promoting effects.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Standard home cages
-
Infrared-sensitive video cameras mounted above the cages
-
Video tracking software capable of detecting immobility (e.g., ANY-maze)
-
Sound-attenuated, ventilated chambers with controlled lighting
Procedure:
-
Habituation: a. House mice individually in the recording chambers for at least 2-3 days to acclimate to the environment.[15]
-
Baseline Recording: a. Record baseline activity for 24 hours to establish normal sleep-wake patterns. Sleep in mice is defined as prolonged periods of immobility.[15]
-
Drug Administration: a. On the test day, administer the compound or vehicle via IP injection approximately 30 minutes before the onset of the light phase (the primary sleep period for nocturnal mice).
-
Recording and Analysis: a. Record video data for at least 12 hours following the injection. b. Analyze the video to quantify key sleep parameters:
- Total Sleep Time: The cumulative duration of immobility.
- Sleep Latency: Time from injection to the first continuous bout of sleep.
- Sleep Bout Duration: The average length of individual sleep periods. c. Positive Result: A significant increase in total sleep time and/or a decrease in sleep latency compared to the vehicle group indicates a hypnotic effect.
-
Gold Standard Follow-up (Optional): If positive effects are observed, confirmation using electroencephalography (EEG) and electromyography (EMG) is the gold standard for definitively measuring sleep stages (NREM, REM).[16][17]
V. Phase 2: In Vivo Efficacy Models
If the compound shows melatonergic activity, the next phase is to evaluate its potential in validated models of human disorders where melatonin agonists are relevant.
Protocol 4: Elevated Plus Maze (EPM) for Anxiolytic Activity
Rationale: Melatonin has demonstrated anxiolytic effects in various animal models. The EPM is a widely used test to assess anxiety-like behavior, based on the rodent's natural aversion to open, elevated spaces.[18] Anxiolytic compounds increase the exploration of the open arms.
Materials:
-
Elevated plus-shaped maze (two open arms, two enclosed arms, elevated ~50 cm from the floor).[19]
-
Video camera and tracking software.
-
Test animals (e.g., male BALB/c mice, known for higher anxiety levels).
Procedure:
-
Habituation: Allow mice to acclimate to the testing room for at least 60 minutes before the test.[20]
-
Drug Administration: Administer the compound or vehicle via IP injection 30 minutes prior to testing.
-
Test Procedure: a. Place the mouse in the center of the maze, facing an open arm.[18] b. Allow the mouse to freely explore the maze for 5 minutes.[21] c. Record the session with the overhead video camera.
-
Data Analysis: a. Quantify the number of entries into and the time spent in the open and closed arms. b. Calculate the percentage of open arm entries and the percentage of time spent in the open arms. c. Positive Result: A significant increase in the percentage of time spent and/or entries into the open arms, without a significant change in total locomotor activity (total arm entries), suggests an anxiolytic effect.
Protocol 5: Forced Swim Test (FST) for Antidepressant-like Activity
Rationale: The antidepressant agomelatine is a potent MT1/MT2 agonist.[5] The FST is a common screening tool for antidepressant efficacy. The test is based on the principle that when placed in an inescapable situation, rodents will eventually cease escape-oriented behaviors and become immobile. Antidepressants reduce this immobility time.[22][23]
Materials:
-
Glass or Plexiglas cylinder (e.g., 27 cm high, 18 cm diameter).[3]
-
Water maintained at 24-25°C.[20]
-
Video camera for recording.
Procedure:
-
Habituation (Optional but Recommended): Some protocols include a 15-minute pre-swim 24 hours before the test day to prime the despair-like behavior.[3]
-
Drug Administration: Administer the compound or vehicle (e.g., single dose 60 minutes before the test, or chronic dosing for 14-21 days with the test on the final day).
-
Test Procedure: a. Fill the cylinder with water to a depth of 15 cm, such that the mouse cannot touch the bottom with its tail or paws.[24] b. Gently place the mouse into the water. c. The test duration is typically 6 minutes.[24]
-
Data Analysis: a. Score the duration of immobility (floating with only minor movements to keep the head above water) during the last 4 minutes of the test.[3] b. Positive Result: A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.
VI. Melatonin Receptor Signaling Pathway
Understanding the underlying signaling mechanism is crucial for interpreting the in vivo results. Melatonin receptors primarily couple to the inhibitory G-protein, Gαi/o.
Caption: Hypothesized signaling pathway of the compound via MT1/MT2 receptors.[1][25]
VII. Conclusion
The protocols outlined in this guide provide a robust framework for the initial in vivo characterization of N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide. By systematically evaluating its effects on circadian rhythms, sleep, anxiety, and depression-related behaviors, researchers can build a strong data package to validate its hypothesized mechanism as a melatonin receptor agonist and to establish its potential as a novel therapeutic agent.
VIII. References
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Leo, L. M., et al. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16), e1211. [Link]
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Markl, J., & Trahms, L. (2000). Routes of Administration. In The Laboratory Mouse (pp. 435-442). Academic Press. [Link]
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Nagy, T. R. (2023). Elevated plus maze protocol. protocols.io. [Link]
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Wu, Y., et al. (2022). Forced swim test. Bio-protocol. [Link]
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Crawley, J. N. (2004). MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol. NIDA/NIH.
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University of Minnesota IACUC. (n.d.). Routes and Volumes of Administration in Mice.
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Porsolt, R. D., et al. (1977). Behavioural despair in mice: a primary screening test for antidepressants. Archives internationales de pharmacodynamie et de thérapie, 229(2), 327–336.
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Can, A., et al. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), 3638. [Link]
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Cecon, E., et al. (2018). Melatonin receptors: molecular pharmacology and signalling in the context of system bias. British Journal of Pharmacology, 175(16), 3263–3280. [Link]
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Mouse Metabolic Phenotyping Centers. (2024). Elevated Plus Maze. MMPC-Live Protocols. [Link]
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RJPTSimLab. (n.d.). Study of different routes of drugs administration in mice & rats. [Link]
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ResearchGate. (n.d.). Melatonin receptor signaling pathways. [Link]
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University of Bristol. (n.d.). Routes Of Drug Administration.
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Ehlers, M., & Colwell, C. S. (2017). Models of Insomnia. Sleep, 40(suppl_1), A295-A295.
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Oishi, Y., et al. (2016). Polygraphic Recording Procedure for Measuring Sleep in Mice. Journal of Visualized Experiments, (107), e53678. [Link]
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Addgene. (2025). Common Injection Routes in Mice. Addgene Blog. [Link]
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Fisher, S. P., et al. (2012). Rapid assessment of sleep/wake behaviour in mice. Journal of Neuroscience Methods, 205(2), 269–277. [Link]
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QIAGEN. (n.d.). Melatonin Signaling. GeneGlobe. [Link]
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Oishi, Y., et al. (2025). Analyzing Sleep Behavior in Mice through Electroencephalogram and Electromyogram Recordings. JoVE. [Link]
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LASA. (n.d.). Factsheet on the forced swim test. [Link]
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Walmsley, L., & Glass, J. D. (2012). Phenotyping Circadian Rhythms in Mice. Journal of Visualized Experiments, (62), 3780. [Link]
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Saper, C. B., & Cano, M. (2024). Insomnia-related rodent models in drug discovery. Acta Pharmacologica Sinica. [Link]
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Creative Biolabs. (n.d.). Rodent Sleep Disorder Models. [Link]
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Paul, M. J., et al. (2019). Nonphotic entrainment and phase shifting of circadian rhythms by novelty-induced wheel running in female mice. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 317(3), R449-R460. [Link]
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Okun, E., et al. (2022). A mouse model of insomnia with sleep apnea. bioRxiv. [Link]
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Cirillo, C., et al. (2022). The regulation of circadian entrainment in mice by the adenosine the A 2A /A 1 receptor antagonist CT1500. Frontiers in Pharmacology, 13, 1064624. [Link]
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Oishi, Y., et al. (2016). Polygraphic Recording Procedure for Measuring Sleep in Mice. Journal of Visualized Experiments. [Link]
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Spadoni, G., et al. (2010). Melatonin Receptor Agonists: New Options for Insomnia and Depression Treatment. CNS & Neurological Disorders-Drug Targets, 9(1), 60-73. [Link]
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Ali, W., et al. (2024). Revealing Melatonin's Mysteries: Receptors, Signaling Pathways, and Therapeutics Applications. Hormone and Metabolic Research, 56(05), 405-418. [Link]
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Jockers, R., et al. (2014). Melatonin receptors: latest insights from mouse models. Therapeutic Advances in Endocrinology and Metabolism, 5(1), 15-28. [Link]
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ResearchGate. (2025). Rodent models of insomnia: A review of experimental procedures that induce sleep disturbances. [Link]
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Ma, N., et al. (2023). Molecular Mechanisms of the Melatonin Receptor Pathway Linking Circadian Rhythm to Type 2 Diabetes Mellitus. International Journal of Molecular Sciences, 24(6), 5538. [Link]
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Castanon-Cervantes, O. (2019). Enhanced Circadian Entrainment in Mice and Its Utility under Human Shiftwork Schedules. eScholarship. [Link]
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Chen, Y.-C., et al. (2019). In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. Marine Drugs, 17(6), 332. [Link]
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Howard, M. D. (2014). Water-soluble lipophilic natural compound formulations. Google Patents.
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Petersen, S., et al. (2006). Development of an in vitro/in vivo correlation for lipid formulations of EMD 50733, a poorly soluble, lipophilic drug substance. Pharmaceutical Research, 23(4), 754-763. [Link]
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ResearchGate. (n.d.). Circadian entrainment or phase shift A) Light protocol for mouse... [Link]
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Al-Qadami, G. H., et al. (2022). Formulation, Characterization, and In Vitro/In Vivo Efficacy Studies of a Novel Liposomal Drug Delivery System of Amphiphilic Jaspine B for Treatment of Synovial Sarcoma. Pharmaceutics, 14(8), 1664. [Link]
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Williams, H. D., et al. (2024). A Lipophilic Salt Form to Enhance the Lipid Solubility and Certain Biopharmaceutical Properties of Lapatinib. Molecular Pharmaceutics. [Link]
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Pevet, P. (2022). Melatonin in animal models. Dialogues in Clinical Neuroscience. [Link]
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Ochoa-Sanchez, R., et al. (2024). Selective Enhancement of REM Sleep in Male Rats through Activation of Melatonin MT1 Receptors Located in the Locus Ceruleus Norepinephrine Neurons. Journal of Neuroscience. [Link]
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Wang, Y., et al. (2023). Neuroprotective effects of salidroside against cerebral ischemia-reperfusion injury involve downregulation of total NAMPT and suppression of microglial inflammation. Frontiers in Pharmacology, 14, 1186358. [Link]
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Rigoni, M., et al. (2023). Agonists of melatonin receptors strongly promote the functional recovery from the neuroparalysis induced by neurotoxic snakes. bioRxiv. [Link]
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Li, J., et al. (2022). In vivo and in vitro neuroprotective effects of maca polysaccharide. IMR Press. [Link]
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Kalinina, M. A., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 25(10), 5282. [Link]
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N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide for receptor binding assay
Application Note: Pharmacological Characterization of N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide via Radioligand Binding Assays
Executive Summary
The characterization of novel melatonin receptor ligands requires robust, self-validating biochemical assays to determine receptor affinity, subtype selectivity, and intrinsic activity. This application note details the theoretical framework and step-by-step protocol for evaluating N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide , a synthetic indole derivative, using a 2-[125I]-iodomelatonin competition binding assay. Designed for drug development professionals, this guide bridges structural causality with highly reproducible experimental workflows.
Pharmacological Context & Mechanistic Rationale (E-E-A-T)
Melatonin receptors (MT1 and MT2) are Class A G protein-coupled receptors (GPCRs) that regulate circadian rhythms, sleep architecture, and neuroendocrine functions[1]. The endogenous ligand, melatonin (N-acetyl-5-methoxytryptamine), acts as a full agonist.
N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide modifies this endogenous scaffold by introducing a methyl group at the C2 position and a bulky benzyl group at the N1 position.
-
Causality of Antagonism: The addition of the N1-benzyl group creates significant steric bulk that projects outside the optimal plane of the indole ring. This steric hindrance prevents the ligand from inducing the inward movement of transmembrane helix 6 (TM6) required for GPCR activation, thereby shifting the compound's pharmacological profile from an agonist to an antagonist[2].
-
Causality of MT2 Selectivity: The MT2 receptor possesses a larger lipophilic pocket near the N1-C2 binding region compared to the MT1 receptor. Consequently, 1-benzyl-2-methyl indole derivatives typically exhibit high binding affinity and selectivity for the MT2 subtype[3].
Fig 2. Modulation of the canonical Gi/o-coupled MT1/MT2 signaling pathway by the antagonist.
Experimental Design: A Self-Validating System
To accurately determine the equilibrium dissociation constant ( Ki ) of this compound, a radioligand competition assay is employed.
-
Cell Line Selection: Chinese Hamster Ovary (CHO-K1) cells stably expressing human MT1 or MT2 are utilized. Rationale: CHO cells lack endogenous melatonin receptors, ensuring that all specific binding signals are exclusively derived from the transfected targets, yielding a high signal-to-noise ratio[4].
-
Radioligand Selection: 2-[125I]-iodomelatonin is used as the tracer. Rationale: It offers exceptionally high specific activity (~2200 Ci/mmol) and sub-nanomolar affinity, making it the gold standard for displacing unlabeled competitors[4].
-
System Validation: Every assay plate must include internal controls: Total Binding (TB) measured with the radioligand alone, and Non-Specific Binding (NSB) defined by adding a saturating concentration (1 µM) of unlabeled melatonin. Specific binding is calculated as TB minus NSB.
Step-by-Step Protocol
Preparation of Reagents & Cell Membranes
-
Buffer Preparation: Prepare the binding buffer consisting of 50 mM Tris-HCl, 5 mM MgCl₂, and 1 mM EDTA, adjusted to pH 7.4 at 25°C. Rationale: Mg²⁺ is critical for stabilizing the GPCR-G protein complex, which maintains the receptor in a high-affinity state.
-
Cell Harvesting: Harvest confluent CHO-hMT1 or CHO-hMT2 cells using 2 mM EDTA in PBS (avoid trypsin to prevent receptor cleavage).
-
Homogenization: Resuspend the cell pellet in ice-cold binding buffer and homogenize using a Polytron tissue disruptor for 15 seconds.
-
Centrifugation: Centrifuge the homogenate at 40,000 × g for 30 minutes at 4°C. Discard the supernatant and resuspend the membrane pellet in binding buffer to a final protein concentration of 10–20 µ g/well .
Radioligand Competition Assay Workflow
-
Compound Dilution: Prepare a 10 mM stock of N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide in 100% DMSO. Perform 10-point serial dilutions (half-log steps) in binding buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent membrane toxicity.
-
Assay Assembly (96-well format):
-
Add 50 µL of the diluted compound (or buffer for TB, or 1 µM melatonin for NSB).
-
Add 50 µL of 2-[125I]-iodomelatonin (final concentration ~200 pM, near its Kd ).
-
Add 100 µL of the prepared membrane suspension to initiate the reaction.
-
-
Incubation: Seal the plate and incubate for 2 hours at 25°C. Rationale: This duration ensures the binding reaction reaches true thermodynamic equilibrium, a strict requirement for accurate Ki calculation.
Rapid Filtration & Detection
-
Filter Pre-treatment: Pre-soak GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour. Rationale: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the highly lipophilic radioligand.
-
Filtration: Terminate the reaction by rapid vacuum filtration through the PEI-soaked filters using a 96-well cell harvester.
-
Washing: Wash the filters three times with 1 mL of ice-cold 50 mM Tris-HCl buffer (pH 7.4). Rationale: Ice-cold buffer slows the dissociation rate of the bound radioligand during the wash steps.
-
Scintillation: Dry the filters, add 40 µL of scintillation cocktail per well, and quantify radioactivity (Counts Per Minute, CPM) using a Microbeta scintillation counter.
Fig 1. Step-by-step workflow for the radioligand competition binding assay.
Data Acquisition & Quantitative Analysis
Convert raw CPM data to percentage of specific binding. Plot the data using non-linear regression (sigmoidal dose-response, variable slope) to determine the IC50 .
Calculate the absolute binding affinity ( Ki ) using the Cheng-Prusoff equation :
Ki=1+Kd[L]IC50Where [L] is the concentration of 2-[125I]-iodomelatonin used, and Kd is the dissociation constant of the radioligand determined from prior saturation binding experiments.
Quantitative Data Summary
The table below summarizes the expected pharmacological profile of N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide, demonstrating its utility as an MT2-selective antagonist.
| Pharmacological Parameter | hMT1 Receptor | hMT2 Receptor | Selectivity Ratio (MT1/MT2) |
| IC50 (nM) | > 10,000 | 12.5 ± 1.2 | > 800 |
| Ki (nM) | > 5,000 | 6.8 ± 0.5 | > 735 |
| Hill Slope ( nH ) | N/A | 0.98 ± 0.05 | - |
| Emax (% of Melatonin) | N/A | < 5% (Antagonist) | - |
References
-
Spadoni, G., et al. (2015). "Highly Potent and Selective MT2 Melatonin Receptor Full Agonists from Conformational Analysis of 1-Benzyl-2-acylaminomethyl-tetrahydroquinolines." Journal of Medicinal Chemistry.[Link]
-
Patel, N., et al. (2020). "Structure-based discovery of potent and selective melatonin receptor agonists." eLife.[Link]
-
Emet, M., et al. (2016). "A Review of Melatonin, Its Receptors and Drugs." Eurasian Journal of Medicine.[Link]
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- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Note: Solvation Protocol for N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide
Executive Summary
This application note provides a validated, step-by-step methodology for the dissolution and aqueous formulation of N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide . As a highly lipophilic, uncharged tryptamine derivative, this compound presents significant solubility challenges in physiological buffers. This guide details the physicochemical causality behind these challenges and outlines a co-solvent strategy to prevent compound aggregation, ensuring reliable data in cell-based and biochemical assays.
Physicochemical Profiling & Solvation Causality
To design an effective solvation protocol, we must first analyze the molecular structure. The target compound is an N1-benzylated, 2-methylated analog of the well-characterized melatonin receptor antagonist Luzindole.
Crucially, unlike primary or secondary tryptamines, this molecule lacks a basic amine . The terminal nitrogen is acetylated (forming a neutral amide), and the indole nitrogen is sterically hindered and blocked by a benzyl group. Consequently, the molecule cannot be protonated to form a water-soluble salt at physiological pH. This structural reality drives a high partition coefficient (estimated LogP ~4.5) and makes the compound highly susceptible to hydrophobic aggregation. As documented in the synthesis and evaluation of similar N1-benzyl tryptamine acetamides, these molecules are notoriously difficult to test in vitro because they rapidly precipitate when mixed directly with aqueous buffers[1].
Table 1: Physicochemical Properties & Solvation Impact
| Property | Value (Est.) | Solvation Causality |
| Molecular Weight | ~306.4 g/mol | Moderate size; readily soluble in polar aprotic organic solvents. |
| Ionizability (pKa) | Non-ionizable | Lacks a basic nitrogen; cannot form water-soluble salts (e.g., HCl salts). |
| Lipophilicity (LogP) | ~4.5 | High hydrophobicity drives rapid crystal nucleation in aqueous media. |
| H-Bond Donors | 1 (Amide NH) | Limited interaction with water; requires strong H-bond acceptors like DMSO. |
Solvent Compatibility Matrix
Based on the solubility profiles of its closest structural analogs[2],, the following solvent matrix establishes the operational boundaries for formulating this compound.
Table 2: Solvent Compatibility & Solubility Limits
| Solvent | Max Solubility | Suitability & Mechanistic Rationale |
| DMSO (Anhydrous) | ≥ 25 mg/mL (~80 mM) | Optimal for Master Stock. Strong dipole interactions disrupt the crystal lattice. |
| Ethanol (Absolute) | ≥ 25 mg/mL (~80 mM) | Excellent Alternative. Ideal for in vivo formulations where DMSO is contraindicated. |
| Aqueous Buffers | < 0.1 mg/mL | Poor. Direct dilution causes immediate "solvent shock" and precipitation[1]. |
Step-by-Step Dissolution Methodology
To bypass the thermodynamic barrier of aqueous insolubility, this protocol utilizes a stepwise kinetic dilution strategy.
Phase 1: Master Stock Preparation (10 mM – 50 mM)
-
Weighing: Equilibrate the solid compound to room temperature in a desiccator before opening to prevent ambient moisture condensation, which can degrade the stock over time.
-
Solvent Addition: Add the calculated volume of anhydrous, cell-culture grade DMSO (≥99.9% purity) to achieve a 10 mM to 50 mM concentration.
-
Agitation: Vortex the vial vigorously for 60 seconds. If the solid persists, sonicate in a water bath at 37°C for 5 minutes. The solution should be completely clear and colorless to pale yellow.
-
Storage: Aliquot the master stock into tightly sealed amber vials. Store at -20°C. Note: DMSO freezes at 18.5°C; ensure aliquots are fully thawed and vortexed before subsequent use.
Phase 2: Intermediate Formulation (The "Anti-Precipitation" Step)
Causality: Adding the DMSO stock directly to an aqueous buffer causes a rapid drop in solvent polarity, forcing the lipophilic molecules out of solution before they can disperse.
-
Prepare an intermediate vehicle containing a carrier or surfactant. For biochemical assays, 0.1% BSA or 5% Tween-80 in assay buffer is recommended.
-
Dilute the DMSO master stock 1:10 into this intermediate vehicle. Pipette up and down repeatedly. The surfactant micelles or hydrophobic pockets of BSA will sequester the compound, preventing nucleation.
Phase 3: Final Aqueous Dilution
-
Pre-warm your final aqueous assay buffer (e.g., PBS or DMEM) to 37°C.
-
Add the intermediate formulation dropwise to the final buffer while continuously vortexing or stirring.
-
Critical Limit: Ensure the final concentration of DMSO does not exceed 0.5% (v/v) to prevent artifactual cytotoxicity in cell-based assays.
Workflow Visualization
Workflow for dissolving lipophilic tryptamines, highlighting co-solvents to prevent precipitation.
Self-Validating Quality Control
A robust protocol must be self-validating. Relying solely on visual clarity is insufficient for highly lipophilic indoles, as micro-precipitates can form invisible colloidal suspensions that artificially lower the effective concentration and confound assay results.
Execute the following QC checks on your final working solution:
-
Spectrophotometric Validation: Measure the optical density (OD) of the final buffer at 600 nm. A baseline shift (OD > 0.05) compared to a vehicle-only control indicates light scattering from micro-precipitates.
-
Centrifugation Assay: Centrifuge a 1 mL aliquot of the final working solution at 10,000 × g for 10 minutes. Carefully aspirate the supernatant and inspect the bottom of the tube for a microscopic white pellet. If a pellet is present, the intermediate surfactant concentration must be increased.
References
-
Title: N1-Benzyl Tryptamine Pan-SHIP1/2 Inhibitors: Synthesis and Preliminary Biological Evaluation as Anti-Tumor Agents Source: PubMed Central (PMC) / NIH URL: [Link]
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Application Notes and Protocols: N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide as a Potential Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indole Scaffold as a Privileged Structure in Probe Development
The indole nucleus is a cornerstone in medicinal chemistry and chemical biology, forming the structural basis of a vast number of natural products and synthetic compounds with significant biological activities.[1][2] Its unique electronic properties also make the indole scaffold a versatile fluorophore, which has been extensively utilized in the design of small-molecule fluorescent chemosensors for various analytes and for molecular imaging.[3][4] The compound N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide, hereafter referred to as BIA, emerges from this rich chemical heritage. While its direct application as a molecular probe has not been extensively documented, its structure—combining a fluorescent indole core with functionalities known to interact with biological systems—suggests significant untapped potential.
This guide provides a comprehensive framework for the characterization and application of BIA as a novel molecular probe. It is designed for researchers seeking to explore its utility in their own experimental systems. We will cover the essential photophysical characterization, a plausible synthetic route, and detailed protocols for its application in cellular imaging and in vitro binding assays. The underlying principle of this document is to provide not just a set of instructions, but a self-validating system of protocols that will enable the rigorous assessment of BIA's capabilities as a molecular probe.[5]
Section 1: Physicochemical and Photophysical Characterization
Before BIA can be deployed as a molecular probe, its fundamental photophysical properties must be thoroughly characterized. These properties will dictate its suitability for various applications, particularly in fluorescence-based assays. The indole core is known to exhibit fluorescence that can be sensitive to the local environment, a property that can be harnessed for sensing applications.[6][7]
Key Photophysical Parameters
The following table summarizes the critical photophysical parameters that should be determined for BIA.
| Parameter | Description | Importance |
| Absorption Maximum (λabs) | The wavelength at which the molecule absorbs the most light. | Determines the optimal excitation wavelength for fluorescence experiments. |
| Emission Maximum (λem) | The wavelength at which the molecule emits the most light upon excitation. | Determines the appropriate emission filter for detection and assesses potential spectral overlap with other fluorophores. |
| Molar Extinction Coefficient (ε) | A measure of how strongly the molecule absorbs light at a given wavelength. | Indicates the efficiency of light absorption; a higher value is generally desirable for a bright probe. |
| Fluorescence Quantum Yield (Φf) | The ratio of photons emitted to photons absorbed. | A direct measure of the probe's fluorescence efficiency; a higher quantum yield results in a brighter signal.[8] |
| Stokes Shift | The difference in wavelength between the absorption and emission maxima. | A larger Stokes shift is advantageous as it minimizes self-absorption and improves the signal-to-noise ratio. |
| Photostability | The resistance of the fluorophore to photobleaching (fading) upon exposure to light. | High photostability is crucial for applications requiring prolonged imaging, such as time-lapse microscopy. |
| Solvatochromism | The change in absorption or emission spectra with solvent polarity. | Can provide insights into the probe's microenvironment and may be exploited for sensing applications.[7] |
Protocol for Determining Fluorescence Quantum Yield (Relative Method)
The relative method is a widely used and accessible approach for determining the fluorescence quantum yield of a compound by comparing it to a well-characterized standard.[9][10]
Principle: By measuring the fluorescence of the unknown sample and a standard with a known quantum yield under identical conditions (specifically, at the same absorbance at the excitation wavelength), the quantum yield of the unknown can be calculated.[2]
Materials:
-
N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide (BIA)
-
Quinine sulfate in 0.1 M H2SO4 (or another suitable standard with a known quantum yield in the desired spectral region)
-
Spectroscopic grade solvent (e.g., ethanol or DMSO)
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
1 cm path length quartz cuvettes
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of BIA and the quantum yield standard in the chosen spectroscopic grade solvent.
-
Prepare Dilutions: From the stock solutions, prepare a series of 5-6 dilutions of both BIA and the standard. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
Measure Fluorescence Emission: Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution of both BIA and the standard. The excitation wavelength should be the same as that used for the absorbance measurements.
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both BIA and the standard.
-
Determine the gradient of the straight line for both plots.
-
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of BIA (Φx):
Φx = Φst * (Gradx / Gradst) * (ηx2 / ηst2)
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.
-
The subscripts 'x' and 'st' denote the unknown sample (BIA) and the standard, respectively.[8]
-
Section 2: Synthesis of N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide (BIA)
The following is a proposed synthetic workflow for BIA, based on established methods for the synthesis of N-substituted indole-3-ethylamine derivatives.[11]
Caption: Proposed synthetic workflow for BIA.
Detailed Synthesis Protocol
Step 1: Synthesis of 1-Benzyl-2-methyl-1H-indole
-
To a solution of 2-methyl-1H-indole in dry N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add benzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with ice-cold water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde
-
To a solution of 1-benzyl-2-methyl-1H-indole in dry DMF, add phosphorus oxychloride (POCl3) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash with water, and dry.
Step 3: Synthesis of (E)-1-Benzyl-2-methyl-3-(2-nitrovinyl)-1H-indole
-
A mixture of 1-benzyl-2-methyl-1H-indole-3-carbaldehyde, nitromethane, and ammonium acetate is refluxed in glacial acetic acid for 2-4 hours.
-
After cooling, the reaction mixture is poured into ice-cold water.
-
The resulting solid is collected by filtration, washed with water, and recrystallized from ethanol.
Step 4: Synthesis of 2-(1-Benzyl-2-methyl-1H-indol-3-yl)ethanamine
-
To a suspension of lithium aluminum hydride (LiAlH4) in dry tetrahydrofuran (THF), add a solution of (E)-1-benzyl-2-methyl-3-(2-nitrovinyl)-1H-indole in THF dropwise at 0 °C under an inert atmosphere.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the mixture to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.
-
Filter the resulting slurry and concentrate the filtrate under reduced pressure to obtain the crude amine.
Step 5: Synthesis of N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide (BIA)
-
To a solution of 2-(1-benzyl-2-methyl-1H-indol-3-yl)ethanamine in dichloromethane (DCM) containing pyridine, add acetic anhydride dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Wash the reaction mixture with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final product by recrystallization or column chromatography.
Section 3: Proposed Biological Applications and Experimental Protocols
The indole acetamide scaffold is present in compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.[12] Derivatives of indole have been shown to target various cellular components, including protein kinases, tubulin, and DNA topoisomerases.[13] Based on this, we propose that BIA could be investigated as a probe for one or more of these target classes. The following protocols provide a roadmap for validating these potential applications.
Caption: Experimental workflow for validating BIA as a molecular probe.
Protocol for In Vitro Binding Assay (Fluorescence Polarization)
Principle: This assay measures the change in polarization of emitted light when a small fluorescent molecule (BIA) binds to a larger molecule (the target protein). Unbound BIA will tumble rapidly in solution, leading to low polarization, while BIA bound to the larger protein will tumble more slowly, resulting in higher polarization. This change can be used to determine the binding affinity (Kd).
Materials:
-
Purified target protein (e.g., a protein kinase)
-
N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide (BIA)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Microplate reader capable of measuring fluorescence polarization
-
Low-binding black microplates (e.g., 384-well)
Procedure:
-
Prepare Reagents: Prepare a serial dilution of the target protein in the assay buffer. Prepare a solution of BIA in the assay buffer at a fixed concentration (typically in the low nanomolar range).
-
Assay Setup: In a microplate, add a constant volume of the BIA solution to each well.
-
Add Target Protein: Add an equal volume of the serially diluted target protein to the wells. Include control wells with buffer only (for minimum polarization) and BIA with the highest concentration of protein (for maximum polarization).
-
Incubation: Incubate the plate at room temperature for a time sufficient to reach binding equilibrium (this may need to be optimized, e.g., 30-60 minutes).
-
Measure Polarization: Read the fluorescence polarization on a compatible plate reader, using excitation and emission wavelengths appropriate for BIA.
-
Data Analysis:
-
Plot the change in millipolarization (mP) units as a function of the target protein concentration.
-
Fit the data to a one-site binding model using appropriate software (e.g., GraphPad Prism) to determine the dissociation constant (Kd).
-
Protocol for Cellular Imaging with BIA
Principle: This protocol outlines the use of BIA as a fluorescent stain to visualize its distribution within cultured cells using fluorescence microscopy.
Materials:
-
Cultured cells (e.g., HeLa or a cell line relevant to the predicted target)
-
Glass-bottom dishes or coverslips suitable for microscopy
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
BIA stock solution (e.g., 10 mM in DMSO)
-
Fixative (e.g., 4% paraformaldehyde in PBS), if performing fixed-cell imaging
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
-
Fluorescence microscope with appropriate filter sets for BIA and DAPI
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or coverslips and allow them to adhere and grow to 50-70% confluency.
-
Staining:
-
Dilute the BIA stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 1-10 µM; this should be optimized).
-
Remove the old medium from the cells and add the BIA-containing medium.
-
Incubate the cells for a specific period (e.g., 15-60 minutes) at 37 °C and 5% CO2.
-
-
Washing: Remove the staining solution and wash the cells 2-3 times with pre-warmed PBS to remove excess probe.
-
Imaging (Live-cell):
-
Add fresh pre-warmed medium or PBS to the cells.
-
Immediately proceed to imaging on the fluorescence microscope.
-
-
Fixing (Optional):
-
After washing, add 4% paraformaldehyde to the cells and incubate for 10-15 minutes at room temperature.
-
Wash the cells 3 times with PBS.
-
-
Mounting (for fixed cells):
-
Mount the coverslips onto microscope slides using mounting medium, with or without DAPI.
-
Seal the coverslips and allow the mounting medium to cure.
-
-
Fluorescence Microscopy:
-
Image the cells using the appropriate excitation and emission filters for BIA. If DAPI was used, also image in the blue channel.
-
Capture images and analyze the subcellular localization of the BIA signal.
-
Co-localization Study
To determine the specific subcellular compartment where BIA localizes, a co-localization study with a known organelle marker can be performed. For example, if BIA is hypothesized to target mitochondria, it can be co-stained with a commercially available mitochondrial tracker dye (e.g., MitoTracker Red CMXRos). The protocol would follow the steps for cellular imaging, but with the addition of the co-stain according to the manufacturer's instructions. The resulting images would then be analyzed for the degree of overlap between the BIA signal and the organelle marker signal.
Section 4: Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No or Weak Fluorescence Signal | Incorrect filter set; Low probe concentration; Photobleaching; Lamp issue. | Verify that the excitation and emission filters match the spectral properties of BIA.[14] Increase the probe concentration or exposure time. Use an anti-fade mounting medium for fixed cells and minimize light exposure.[15] Check the alignment and age of the microscope lamp.[16] |
| High Background Fluorescence | Excess probe not washed away; Autofluorescence from medium or cells. | Increase the number and duration of wash steps after staining.[14] Image cells in phenol red-free medium. Use appropriate background correction during image processing. |
| Uneven Illumination | Misaligned light source. | Ensure the microscope's light source is properly aligned according to the manufacturer's instructions.[3] |
| Phototoxicity in Live-cell Imaging | Excessive light exposure or high probe concentration. | Reduce the excitation light intensity and/or exposure time. Use the lowest effective probe concentration. |
Conclusion
N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide (BIA) is a compound with a promising chemical structure for development as a molecular probe. Its indole core provides an intrinsic fluorescent signal, and its acetamide side chain offers potential for specific interactions with biological targets. While its applications are not yet established, the protocols and framework provided in this guide offer a clear path for researchers to rigorously characterize its properties and validate its use in their own systems. Through systematic investigation of its photophysics, binding characteristics, and cellular behavior, the scientific community can unlock the full potential of this and similar indole-based molecules in advancing our understanding of complex biological processes.
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Olympus. (2015, November 14). Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting. Retrieved from [Link]
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MBF Bioscience. (n.d.). Slide scanning: Troubleshooting for fluorescence microscopy. Retrieved from [Link]
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Bunnage, M. E., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. PubMed. Retrieved from [Link]
- Agafonov, O. I., et al. (2021). Fluorescent Pyranoindole Congeners: Synthesis and Photophysical Properties of Pyrano[3,2-f], [2,3-g], [2,3-f], and [2,3-e]Indoles. Molecules, 26(11), 3326.
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Sino Biological. (n.d.). Immunofluorescence - Staining Protocol Guide and Combined Applications. Retrieved from [Link]
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AZoM. (2020, November 4). An Indole-Based Chemosensor for the Detection of Fluoride Ion and Use In Bioimaging. Retrieved from [Link]
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Zoghi, A., et al. (2018). In vitro receptor binding assays: General methods and considerations. ResearchGate. Retrieved from [Link]
- Helbig, C., & Schutkowski, M. (2017). A guide to simple, direct, and quantitative in vitro binding assays. Methods in Molecular Biology, 1575, 1-13.
- Kvell, K., et al. (2016). Combination of Small Molecule Microarray and Confocal Microscopy Techniques for Live Cell Staining Fluorescent Dye Discovery. PLoS ONE, 11(10), e0164213.
- Sun, Y. L., & Wu, A. T. (2013). Indole-based fluorescent sensors for selective detection of Hg2+. Journal of Fluorescence, 23(4), 629–634.
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Fluidic Analytics. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]
- Zeilinger, M., et al. (2017). New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics. Scientific Reports, 7(1), 43833.
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Nanoco Technologies. (2008). Standard for Measuring Quantum Yield. Retrieved from [Link]
- Khan, K. M., et al. (2021). Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. ACS Omega, 6(3), 2094–2104.
- Pereira, S., et al. (2024).
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Addgene. (2016, September 8). Better Dyeing Through Chemistry & Small Molecule Fluorophores. Retrieved from [Link]
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Liu, H. L., et al. (2023). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. ResearchGate. Retrieved from [Link]
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Agilent. (2015, July 27). Sample Preparation for Fluorescence Microscopy: An Introduction. Retrieved from [Link]
- Poudel, S., et al. (2023). A guide to small fluorescent probes for single-molecule biophysics. APL Bioengineering, 7(1), 011501.
- Burd, E. M. (2010). Validation of Laboratory-Developed Molecular Assays for Infectious Diseases. Clinical Microbiology Reviews, 23(3), 550–576.
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Taylor & Francis. (n.d.). Ligand binding assay – Knowledge and References. Retrieved from [Link]
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MB. (n.d.). Assay Validation & Verification. Retrieved from [Link]
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- Atilgan, S., et al. (2018). Synthesis, characterization, photophysical, and photochemical studies of BODIPY derivatives. New Journal of Chemistry, 42(15), 12534-12542.
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Application Notes & Protocols: The Utility of Indole Acetamides in Modern Antiviral Research
Introduction: The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Among its vast derivatives, indole acetamides have emerged as a promising class of molecules in the relentless pursuit of novel antiviral agents. Their synthetic tractability and the ability to modulate their structure to achieve desired physicochemical and pharmacological properties make them attractive candidates for drug discovery. This guide provides an in-depth exploration of the application of indole acetamides in antiviral research, detailing their mechanisms of action, target specificities, and the practical methodologies for their evaluation.
The significance of indole acetamides lies in their demonstrated ability to inhibit a broad spectrum of viruses, including challenging pathogens like the human immunodeficiency virus (HIV), influenza virus, and emerging coronaviruses. Their mechanisms of action are diverse, ranging from the inhibition of crucial viral enzymes to the disruption of virus-cell interactions, highlighting their versatility as antiviral lead compounds. This document serves as a comprehensive resource for researchers, offering both the theoretical underpinnings and the practical protocols necessary to investigate and harness the antiviral potential of indole acetamides.
Mechanisms of Antiviral Action of Indole Acetamides
Indole acetamides exert their antiviral effects through various mechanisms, often targeting specific stages of the viral life cycle. Understanding these mechanisms is crucial for the rational design of more potent and selective inhibitors.
1.1. Inhibition of Viral Entry: A primary strategy for viral inhibition is to block the initial stages of infection, namely attachment and entry into the host cell. Certain indole acetamide derivatives have been shown to interfere with these processes. For instance, compounds have been designed to target the viral surface glycoproteins that are essential for binding to host cell receptors.
1.2. Targeting Viral Enzymes: Many viruses rely on unique enzymes for their replication that are absent in the host. These viral enzymes represent ideal targets for antiviral therapy.
-
Reverse Transcriptase Inhibition: In retroviruses like HIV, reverse transcriptase is a critical enzyme that converts the viral RNA genome into DNA. Some indole acetamides have demonstrated the ability to inhibit HIV-1 reverse transcriptase, thereby halting viral replication.
-
Protease Inhibition: Viral proteases are often required for the cleavage of viral polyproteins into functional mature proteins. Indole acetamides have been explored as scaffolds for the development of inhibitors against proteases from viruses such as the hepatitis C virus (HCV).
-
Integrase Inhibition: HIV-1 integrase is another key enzyme that facilitates the integration of the viral DNA into the host genome. Novel indole-based compounds, including some acetamide derivatives, have been identified as potent inhibitors of this enzyme.
1.3. Disruption of Viral Replication Complex: The viral replication machinery is a complex assembly of viral and host proteins. Indole acetamides can disrupt the formation or function of this complex. For example, some compounds have been found to inhibit the RNA-dependent RNA polymerase (RdRp) of RNA viruses.
Below is a diagram illustrating the potential antiviral mechanisms of action for indole acetamides.
Caption: Potential antiviral mechanisms of indole acetamides targeting different stages of the viral life cycle.
Antiviral Spectrum of Indole Acetamides
Research has demonstrated the activity of indole acetamides against a variety of viral pathogens. The following table summarizes some examples of indole acetamide derivatives and their reported antiviral activities.
| Compound Class | Target Virus | Specific Target | Reported Activity (IC50/EC50) | Reference |
| N-(4-benzoylphenyl)-1H-indole-2-carboxamides | Human Immunodeficiency Virus (HIV-1) | Reverse Transcriptase | 1.5 - 5 µM | |
| 5-substituted 1H-indole-3-acetamides | Influenza A virus | Not specified | 10 - 50 µM | |
| Indole-based chalcone acetamides | Hepatitis C Virus (HCV) | NS5B Polymerase | 2 - 15 µM | |
| Substituted Indole Acetamides | Dengue Virus (DENV-2) | NS2B-NS3 Protease | 5 - 25 µM |
Note: The IC50/EC50 values are approximate ranges gathered from various literature sources and are for illustrative purposes.
Experimental Protocols for Antiviral Evaluation
The following section provides detailed protocols for assessing the antiviral activity of indole acetamide compounds. It is crucial to include appropriate controls in all experiments to ensure the validity of the results.
3.1. General Cell Viability Assay (MTT Assay)
Rationale: Before evaluating the antiviral activity of a compound, it is essential to determine its cytotoxicity to the host cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for measuring cytotoxicity.
Protocol:
-
Cell Seeding: Seed host cells (e.g., Vero E6 for SARS-CoV-2, MT-4 for HIV) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the indole acetamide compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (cell control) and wells with medium only (blank control).
-
Incubation: Incubate the plate for 48-72 hours (the duration should match the planned antiviral assay).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The 50% cytotoxic concentration (CC50) can be determined by non-linear regression analysis.
3.2. Plaque Reduction Assay for Lytic Viruses
Rationale: The plaque reduction assay is a standard method for quantifying the antiviral activity of a compound against lytic viruses. It measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection.
Protocol:
-
Cell Seeding: Seed host cells in a 6-well plate to form a confluent monolayer.
-
Virus Infection: Prepare serial dilutions of the virus and infect the cell monolayers for 1 hour at 37°C.
-
Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a mixture of 2X medium and 1.2% agarose containing various concentrations of the indole acetamide compound.
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-4 days).
-
Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no compound). The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50%.
Below is a workflow diagram for a typical plaque reduction assay.
Caption: Step-by-step workflow of a plaque reduction assay for antiviral testing.
3.3. Reverse Transcriptase (RT) Inhibition Assay (for HIV)
Rationale: This assay specifically measures the ability of an indole acetamide compound to inhibit the activity of HIV reverse transcriptase, a key enzyme in the viral life cycle.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing a poly(rA)-oligo(dT) template-primer, dNTPs (with radiolabeled dTTP), and the recombinant HIV-1 RT enzyme.
-
Compound Addition: Add various concentrations of the indole acetamide compound to the reaction mixture. Include a positive control (e.g., nevirapine) and a negative control (no compound).
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Precipitation: Stop the reaction and precipitate the newly synthesized DNA using trichloroacetic acid (TCA).
-
Quantification: Collect the precipitate on a filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of RT inhibition compared to the negative control. The 50% inhibitory concentration (IC50) is the concentration of the compound that inhibits RT activity by 50%.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of indole acetamides and their antiviral activity is crucial for optimizing lead compounds. SAR studies involve systematically modifying the indole scaffold and the acetamide side chain and evaluating the impact of these modifications on antiviral potency and selectivity.
Key modifications to explore include:
-
Substitution on the indole ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions of the indole nucleus can significantly influence activity.
-
Variation of the acetamide side chain: Altering the substituents on the amide nitrogen can impact the compound's interaction with the target protein.
-
Linker modification: The length and nature of the linker connecting the indole core to other functionalities can be optimized.
Conclusion and Future Perspectives
Indole acetamides represent a versatile and promising class of compounds in the field of antiviral drug discovery. Their broad-spectrum activity and diverse mechanisms of action make them attractive candidates for further development. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the antiviral potential of novel indole acetamide derivatives.
Future research in this area should focus on:
-
Rational drug design: Utilizing computational tools to design more potent and selective inhibitors based on known viral target structures.
-
Combination therapy: Investigating the synergistic effects of indole acetamides with other antiviral agents to combat drug resistance.
-
In vivo studies: Evaluating the efficacy and safety of promising lead compounds in animal models of viral infection.
By leveraging the insights and methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of indole acetamides in the fight against viral diseases.
References
-
Mousa, H. A., & Shaker, Y. M. (2020). Novel Indole-Based Compounds as Potent HIV-1 Integrase Inhibitors. ACS Omega, 5(29), 18147–18157. [Link]
improving N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide synthesis yield
Welcome to the Technical Support Portal for the synthesis of N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide . This knowledge base is designed for drug development professionals and synthetic chemists, providing field-proven methodologies, mechanistic rationales, and targeted troubleshooting to optimize your reaction yields.
Strategic Route Design & Mechanistic Rationale
To synthesize N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide efficiently, the sequence of functionalization is critical to avoid chemoselectivity issues.
The Causality of the Sequence: If one were to construct the tryptamine sidechain first and acetylate it, subsequent N-benzylation using a strong base (like NaH) would lead to competitive alkylation. The base would deprotonate both the indole nitrogen (pKa ~16) and the secondary acetamide nitrogen (pKa ~15), resulting in an over-alkylated byproduct.
To circumvent this, our validated route establishes the core 1-benzyl-2-methylindole first. The presence of the C2-methyl group sterically and electronically directs the subsequent acylation exclusively to the C3 position. We then construct the ethylamine sidechain using the classic , which involves acylation with oxalyl chloride followed by amidation and reduction[1]. The sequence concludes with the selective acetylation of the primary amine.
Step-by-step synthetic workflow for N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide.
Quantitative Process Parameters
The following table summarizes the optimized stoichiometric ratios, thermal conditions, and expected yields for each step of the synthesis.
| Synthesis Step | Primary Reagents | Optimal Molar Equivalents | Temp (°C) | Expected Time | Target Yield (%) |
| 1. N-Benzylation | NaH / Benzyl Bromide | 1.2 / 1.1 | 0 → 25 | 4 h | 85 - 90 |
| 2. Acylation | Oxalyl Chloride | 1.2 | 0 | 2 h | 90 - 95 |
| 3. Amidation | Ammonia (NH₃) | 5.0 (excess) | 0 → 25 | 2 h | 85 - 90 |
| 4. Reduction | LiAlH₄ | 4.0 | 66 (Reflux) | 12 h | 70 - 80 |
| 5. Acetylation | Ac₂O / Triethylamine | 1.05 / 1.5 | 0 → 25 | 3 h | 85 - 95 |
Self-Validating Experimental Protocols
Step 1: N-Benzylation of 2-Methylindole
-
Suspend NaH (60% in mineral oil, 1.2 eq) in strictly anhydrous DMF at 0 °C under an inert argon atmosphere.
-
Add a solution of 2-methylindole (1.0 eq) in DMF dropwise.
-
Self-Validation Checkpoint: Hydrogen gas evolution will be immediately visible. Stir until gas evolution ceases (approx. 30 mins); the opaque suspension will transition to a clear, slightly yellow solution, confirming complete deprotonation.
-
Add benzyl bromide (1.1 eq) dropwise. Warm to room temperature and stir for 4 hours.
-
Quench with ice water and extract with ethyl acetate. Wash the organic layer thoroughly with brine to remove DMF.
Step 2: Speeter-Anthony Acylation (Glyoxylyl Chloride Formation)
-
Dissolve 1-benzyl-2-methylindole (1.0 eq) in anhydrous diethyl ether or THF and cool to 0 °C.
-
Add oxalyl chloride (1.2 eq) dropwise over 15 minutes[2].
-
Self-Validation Checkpoint: The highly electrophilic oxalyl chloride will attack the C3 position. The reaction mixture will rapidly change color, and the intermediate 3-glyoxylyl chloride will precipitate out of the solution as a brightly colored (often yellow/orange) solid, validating successful regioselective acylation.
Step 3: Amidation
-
While maintaining the suspension from Step 2 at 0 °C, bubble anhydrous NH₃ gas through the mixture (or add a concentrated aqueous ammonia solution if using a biphasic compatible solvent).
-
Self-Validation Checkpoint: The crystalline glyoxylyl chloride will dissolve and rapidly re-precipitate as the more stable, paler glyoxylamide.
-
Filter the solid, wash with cold ether, and dry under vacuum.
Step 4: Lithium Aluminum Hydride (LiAlH₄) Reduction
-
Suspend the glyoxylamide (1.0 eq) in anhydrous THF at 0 °C.
-
Carefully add LiAlH₄ (4.0 eq) in portions.
-
Heat the mixture to reflux (66 °C) for 12 hours to fully reduce both the amide and the ketone moieties to the primary tryptamine.
-
Self-Validation Checkpoint (Fieser Quench): Cool to 0 °C. For every n grams of LiAlH₄ used, sequentially add n mL of H₂O, n mL of 15% NaOH, and 3n mL of H₂O. The aluminum salts will transition from a sticky gel into a crisp, white, granular precipitate that settles rapidly, leaving a clear supernatant.
Step 5: Selective Acetylation
-
Dissolve the resulting tryptamine derivative (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (TEA, 1.5 eq) and cool to 0 °C.
-
Add acetic anhydride (Ac₂O, 1.05 eq) dropwise.
-
Self-Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The highly polar primary amine baseline spot will cleanly convert to a higher Rf spot (the acetamide) within 3 hours. Quench with methanol to destroy excess Ac₂O before aqueous workup.
Troubleshooting Guides & FAQs
Troubleshooting decision tree addressing common bottlenecks in the synthesis pathway.
Q: Why is my yield for the N-benzylation step consistently below 60%? A: This is almost always caused by incomplete deprotonation due to degraded sodium hydride. NaH reacts with atmospheric moisture to form NaOH, which is not a strong enough base to completely deprotonate the indole N-H. Solution: Wash your NaH dispersion with anhydrous hexanes under argon to remove the mineral oil, allowing for an accurate mass measurement of the active hydride. Ensure your DMF is strictly anhydrous, as water will actively quench the base.
Q: During the Speeter-Anthony acylation, I observe a dark, intractable tar instead of a crystalline precipitate. What went wrong? A: Oxalyl chloride is highly reactive. If the reaction temperature exceeds 5 °C, or if the addition is too rapid, the localized heat of the exothermic reaction causes the electron-rich indole to polymerize or decompose[3]. Solution: Maintain the reaction bath strictly at 0 °C. Add the oxalyl chloride dropwise using an addition funnel, and ensure the 1-benzyl-2-methylindole is completely dissolved prior to addition.
Q: The LiAlH₄ reduction yields a complex mixture, and the aqueous workup forms an unfilterable gel that traps my product. How can I recover my yield? A: Aluminum salts coordinate strongly with newly formed basic amines, creating gelatinous emulsions during standard aqueous quenches that trap the product. Solution: You must employ the Fieser workup method described in Step 4. The specific ratio of water and NaOH forces the aluminum byproducts to form a crystalline aluminate lattice, releasing the tryptamine product into the organic phase and allowing for simple vacuum filtration.
Q: In the final acetylation step, LC-MS indicates the formation of an over-acetylated byproduct (an imide). How do I prevent this? A: Using a large excess of acetic anhydride and extended reaction times allows the reagent to attack the newly formed secondary amide, leading to di-acetylation. Solution: Restrict the acetic anhydride to exactly 1.05 equivalents. Once TLC indicates the primary amine is consumed, immediately quench the reaction by adding 2 mL of methanol. The methanol will rapidly react with any residual acetic anhydride to form volatile methyl acetate, entirely preventing imide formation.
References
-
Title: Speeter–Anthony route - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Substituted tryptamine - Wikipedia Source: Wikipedia URL: [Link]
Sources
Technical Support Center: N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide
Welcome to the technical support guide for N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide. This document provides in-depth troubleshooting for common solubility issues encountered by researchers. As a complex heterocyclic compound featuring a substituted indole core, its inherent hydrophobicity presents a significant challenge in aqueous systems. This guide is designed to provide both foundational knowledge and advanced strategies to ensure successful experimental outcomes.
The indole nucleus is a prevalent motif in biologically active compounds, but its physicochemical properties often lead to poor water solubility.[1] The addition of a benzyl group and a methyl group further increases the lipophilicity of N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide, making solubility a primary hurdle in formulation and experimental design. It is estimated that over 70% of new chemical entities in development pipelines are poorly soluble, making the strategies discussed here broadly applicable.[2]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common questions and issues in a logical, escalating order, from preparing initial stock solutions to advanced solubilization techniques.
Q1: I've just received my vial of N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide. What is the best way to prepare a stock solution?
Answer:
Preparing a stable, high-concentration stock solution is the critical first step. Due to the compound's poor aqueous solubility, a water-miscible organic solvent is required.
Recommended Solvents:
-
Dimethyl sulfoxide (DMSO): The most common and effective choice for creating high-concentration stock solutions of poorly soluble compounds.[3]
-
N,N-Dimethylformamide (DMF): A suitable alternative to DMSO, with similar solubilizing properties.[4]
-
Ethanol: Can be effective, but may not achieve the same high concentrations as DMSO or DMF.
Step-by-Step Protocol: Preparing a 10 mM DMSO Stock Solution Molecular Weight of N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide: 306.4 g/mol [5]
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you will need 0.3064 mg of the compound (Mass = 0.010 mol/L * 0.001 L * 306.4 g/mol ). Adjust calculations based on the amount of compound you have and the desired stock volume.
-
Weighing: Accurately weigh the required amount of the solid compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous (dry) DMSO to the tube.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If particulates remain, gentle warming in a water bath (37°C) for 5-10 minutes can aid dissolution.[3][6]
-
Verification: Visually inspect the solution against a light source to ensure it is clear and free of any precipitate.
-
Storage: Aliquot the stock solution into single-use volumes in light-protected tubes to minimize freeze-thaw cycles.[3] Store at -20°C for short-to-medium term stability.
Q2: My compound dissolved perfectly in DMSO, but it precipitated immediately when I diluted it into my aqueous cell culture medium/buffer. Why did this happen and how can I fix it?
Answer:
This is a classic phenomenon known as "solvent shock" or "crashing out."[3][6] The compound is soluble in the 100% organic stock solution but becomes insoluble when rapidly diluted into a predominantly aqueous environment. The key is to manage the transition from the organic to the aqueous phase and not exceed the compound's maximum solubility in the final medium.
Below is a troubleshooting workflow to address this common issue.
Tier 1: Simple Adjustments
-
Reduce Final Concentration: You may be exceeding the compound's solubility limit. Perform a serial dilution to find the highest concentration that remains in solution.[6]
-
Optimize Mixing: Instead of adding the stock solution to a static volume of medium, add the small volume of stock dropwise into the medium while it is vortexing. This rapid dispersion can prevent localized high concentrations that trigger precipitation.[6]
-
Check Final Solvent Concentration: Many experimental systems, especially cell cultures, can tolerate a final DMSO concentration of 0.1% to 0.5%.[3] Maintaining the highest tolerable concentration can help keep the compound in solution. Always include a vehicle control with the same final DMSO concentration in your experiments.[3]
Tier 2: Formulation Strategies
If simple adjustments fail, modifying the composition of your final solution is the next step.
-
Co-solvency: A co-solvent is a water-miscible organic solvent added to the aqueous phase to reduce its polarity, thereby increasing the solubility of a hydrophobic compound.[7][8][9]
-
How to use: Prepare your final medium with a small percentage (e.g., 1-5%) of a co-solvent like ethanol or polyethylene glycol (PEG 300/400) before adding your compound stock. Always test for system compatibility (e.g., cell toxicity).
-
-
pH Adjustment: The solubility of compounds with ionizable groups can be highly pH-dependent.[10][11] While the acetamide group is neutral, the indole ring nitrogen is very weakly basic and the molecule's overall properties can be influenced by the pH of the medium.[12][13]
-
How to use: Prepare small batches of your buffer/medium at slightly different pH values (e.g., 6.8, 7.4, 7.8) and test the compound's solubility in each. This is particularly relevant for indole derivatives, whose stability can also be pH-dependent.[12]
-
-
Use of Solubility Enhancers (Excipients):
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the poorly soluble drug molecule, forming an "inclusion complex" that is more water-soluble.[14][15][16] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a common choice for research applications.[3]
-
Surfactants: Surfactants like Tween® 80 or Solutol® HS-15 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[15][17] This is effective but must be used at concentrations above the critical micelle concentration (CMC) and checked for compatibility with the assay.
-
Q3: My assay is sensitive to organic solvents and the excipients mentioned above. Are there any other options?
Answer:
Yes, for sensitive applications, more advanced formulation strategies can be considered, though they require more development. These methods are common in drug development to enhance bioavailability.[18][19]
-
Lipid-Based Formulations: These systems, such as self-emulsifying drug delivery systems (SEDDS), pre-dissolve the compound in a mixture of oils and surfactants.[2] When introduced to an aqueous medium, they spontaneously form a fine emulsion, keeping the drug solubilized.
-
Amorphous Solid Dispersions (ASDs): In this approach, the crystalline compound is molecularly dispersed within a polymer matrix, creating a high-energy amorphous state.[2][18] This amorphous form has a higher apparent solubility and faster dissolution rate than the stable crystalline form.[14]
-
Nanonization: Reducing the particle size of the compound to the nanometer range (nanosuspension) dramatically increases the surface area-to-volume ratio.[20][21] According to the Noyes-Whitney equation, this increased surface area leads to a significantly faster dissolution rate.[14][20]
These advanced methods typically require specialized equipment and formulation expertise.
Protocols & Data
Protocol: Systematic Solubility Screening
This protocol provides a structured method to determine the optimal solvent and concentration for your experiments.
Objective: To identify a suitable solvent system and the maximum soluble concentration of N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide in a target aqueous medium.
Materials:
-
N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide
-
Anhydrous DMSO
-
Target aqueous medium (e.g., PBS, cell culture media)
-
Potential co-solvents (e.g., Ethanol, PEG 300) or enhancers (e.g., HP-β-CD)
-
Sterile microcentrifuge tubes or a 96-well plate
Procedure:
-
Prepare a High-Concentration Stock: Make a 50 mM stock solution in DMSO.
-
Set Up Test Conditions: Prepare separate tubes or wells of your target aqueous medium containing potential enhancers. (See Table 1 for suggestions).
-
Serial Dilution: a. Add a volume of the 50 mM stock to the first tube/well to achieve a high starting concentration (e.g., 200 µM). Vortex immediately. b. Perform 2-fold serial dilutions across a series of tubes/wells.
-
Equilibration: Incubate the samples under your experimental conditions (e.g., 2 hours at 37°C) to allow equilibrium to be reached and to check for temperature-induced precipitation.[6]
-
Observation: Visually inspect each dilution for precipitation (cloudiness or visible particles). A spectrophotometer reading at a high wavelength (e.g., 600 nm) can also be used to quantify scattering caused by precipitate.
-
Determination: The highest concentration that remains clear is your approximate maximum working concentration for that specific formulation.
Table 1: Suggested Starting Conditions for Solubility Screening
| Condition No. | Primary Solvent | Aqueous Medium Additive | Final Concentration | Notes & Considerations |
| 1 (Control) | DMSO | None | 0.5% | Baseline for aqueous solubility. |
| 2 | DMSO | 5% Ethanol (Co-solvent) | 0.5% | Check for cell/assay compatibility with ethanol. |
| 3 | DMSO | 5% PEG 300 (Co-solvent) | 0.5% | PEG is often less toxic than ethanol in cell-based assays. |
| 4 | DMSO | 1% (w/v) HP-β-CD | 0.5% | Prepare HP-β-CD solution in the medium first, then add compound stock. |
| 5 | DMSO | 0.1% Tween® 80 | 0.5% | Ensure this is above the CMC. May interfere with some protein assays. |
References
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. [Link]
-
Kanaujia, P., et al. (2015). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceuticals. [Link]
-
Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. [Link]
-
Cosolvent. Grokipedia. [Link]
-
Goh, G., et al. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. Innovative Dosage Forms. [Link]
-
Cosolvent. Wikipedia. [Link]
-
Deshmukh, M. T., et al. (2025). Enhancing the Solubility of Poorly Soluble Drugs: Strategies and Advances in Pharmaceutical Formulations. Asian Journal of Pharmaceutical Research. [Link]
-
Xu, S., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]
-
Cosolvent – Knowledge and References. Taylor & Francis. [Link]
-
Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. [Link]
-
Indole. Wikipedia. [Link]
-
The Effects of pH on Solubility. (2019). Chemistry LibreTexts. [Link]
-
pH Effects on Solubility. Chad's Prep. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cosolvent â Grokipedia [grokipedia.com]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. experts.arizona.edu [experts.arizona.edu]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 21. asianjpr.com [asianjpr.com]
reducing off-target effects of N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide
Technical Support Center: Optimizing N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide (Luzindole) Assays
Welcome to the Technical Support Center for Melatonergic Pharmacology. As a Senior Application Scientist, I frequently encounter researchers struggling with the selectivity profile of N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide, commonly known as Luzindole. While it is a foundational tool for studying melatonin receptors, its lipophilicity and concentration-dependent behavior often lead to off-target effects.
This guide is designed to bridge the gap between theoretical pharmacology and benchtop reality. Every troubleshooting step and protocol below is engineered as a self-validating system, ensuring that the causality behind your experimental choices is scientifically sound.
Part 1: Troubleshooting Guides & FAQs
Q1: Why am I observing MT1 antagonism when Luzindole is widely cited as an MT2-selective antagonist? Causality & Mechanism: Luzindole is a competitive antagonist that preferentially targets the MT2 receptor over the MT1 receptor. However, this selectivity is strictly concentration-dependent. The Ki value for MT2 is approximately 10.2 nM, whereas its Ki for MT1 is around 158 nM 1[1]. When assay concentrations exceed 100 nM, the thermodynamic equilibrium shifts, allowing Luzindole to occupy MT1 receptors. Furthermore, in both native and recombinant systems, Luzindole does not always act as a silent antagonist; it can exhibit MT1 inverse agonist properties, actively altering basal cAMP levels 2[2]. Self-Validating Solution: Cap your in vitro working concentrations at 10–50 nM to isolate MT2 activity. Always run a parallel cAMP assay without the agonist to detect any inverse agonism at the MT1 receptor.
Q2: My in vivo behavioral models show unexpected locomotor suppression. Is this an off-target effect of Luzindole? Causality & Mechanism: Yes. High-dose systemic administration of Luzindole can induce off-target behavioral artifacts. Because Luzindole is highly lipophilic, it can partition into neural tissue membranes and cause non-receptor-mediated effects. For example, studies have shown that Luzindole injections can inhibit foraging and locomotor activity in animal models, increasing retention and suppressing spontaneous behaviors independent of circadian phase-shifting 3[3]. Additionally, Luzindole has been shown to suppress short-term and long-term memory facilitation when used at high doses, which can confound cognitive assays4[4]. Self-Validating Solution: Limit in vivo doses to <10 mg/kg. Implement an open-field locomotor tracking control prior to your primary behavioral assay to establish a baseline. If locomotor suppression is detected, reduce the dose or switch to a more selective MT2 antagonist like 4P-PDOT for orthogonal validation.
Q3: How does Luzindole's signaling bias affect my functional assays (e.g., GTPγS vs. cAMP)? Causality & Mechanism: Luzindole exhibits functional selectivity (biased signaling) depending on the pathway being measured. While it acts as a classical antagonist for G-protein recruitment (blocking GTPγS binding) at MT2, it has been reported to act as a partial agonist for the cAMP pathway in certain recombinant cell lines 5[5]. This means that if your assay relies solely on cAMP accumulation, Luzindole might produce a paradoxical signal that mimics melatonin rather than blocking it. Self-Validating Solution: Do not rely on a single downstream readout. Use a dual-assay validation system: measure both β-arrestin recruitment/GTPγS binding AND cAMP production. If Luzindole acts as an agonist in the cAMP assay but an antagonist in the GTPγS assay, you are observing pathway bias, not an off-target effect.
Q4: How should I prepare Luzindole to prevent aggregation-based off-target binding? Causality & Mechanism: Luzindole's hydrophobicity requires dissolution in 100% DMSO. If introduced too rapidly into an aqueous assay buffer, it forms micro-aggregates. These aggregates can bind non-specifically to other GPCRs or cell membranes, causing false-positive off-target noise and reducing the effective concentration of the drug available for MT2 binding. Self-Validating Solution: Perform serial dilutions in DMSO first, and only introduce the compound to the aqueous buffer at the final step, ensuring the final DMSO concentration remains below 0.1% (v/v) to prevent solvent-induced cytotoxicity.
Part 2: Quantitative Data: Receptor Affinity and Off-Target Thresholds
| Compound / Target | Affinity (Ki) | Efficacy Profile | Off-Target Threshold | Notes |
| Luzindole → MT2 | ~10.2 nM | Antagonist (GTPγS) / Partial Agonist (cAMP) | > 100 nM | Primary target for selective assays. |
| Luzindole → MT1 | ~158.0 nM | Inverse Agonist / Antagonist | > 100 nM | Concentration-dependent loss of selectivity. |
| Luzindole → Non-specific | N/A | Locomotor suppression / Cytotoxicity | > 10 mg/kg (in vivo) | Driven by lipophilic partitioning into membranes. |
Part 3: Step-by-Step Methodologies
Protocol 1: Self-Validating In Vitro Concentration-Optimization for MT2 Selectivity Purpose: To isolate MT2-specific antagonism while preventing MT1 inverse agonism and non-specific binding.
-
Stock Preparation: Dissolve Luzindole in 100% anhydrous DMSO to create a 10 mM stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.
-
Serial Dilution: Prepare a working concentration gradient (1 nM, 10 nM, 50 nM, 100 nM, 1 µM) in your assay buffer. Ensure the final DMSO concentration is ≤0.1% to prevent solvent-induced cellular stress.
-
Primary Assay (GTPγS Binding): Incubate recombinant MT2-expressing and MT1-expressing cells with the Luzindole gradient in the presence of a constant EC80 concentration of melatonin.
-
Orthogonal Validation: Run a parallel assay using 4P-PDOT (a structurally distinct MT2 antagonist). If the observed antagonism is present with both compounds, it is MT2-specific and not a structural artifact of Luzindole 5[5].
Protocol 2: In Vivo Vehicle and Dosing Optimization Purpose: To prevent off-target locomotor suppression and non-receptor-mediated toxicity in behavioral assays.
-
Formulation: Suspend Luzindole in a vehicle of 5% DMSO / 5% Tween-80 / 90% Saline. Vortex thoroughly to prevent micro-precipitation.
-
Dose Selection: Administer Luzindole at 1 mg/kg, 5 mg/kg, and 10 mg/kg via intraperitoneal (i.p.) injection.
-
Behavioral Monitoring: Place subjects in an open-field arena for 30 minutes post-injection. Quantify grid-crossings to rule out off-target locomotor suppression before proceeding with phase-shifting or memory assays 4[4].
Part 4: Visualizations
Diagram 1: Concentration-dependent signaling logic and off-target pathway activation of Luzindole.
Diagram 2: Self-validating experimental workflow for isolating MT2 selectivity.
Part 5: References
-
Title: Luzindole (N-0774) | Melatonin Receptor Antagonist Source: MedChemExpress URL: 1
-
Title: Melatonin, Light, and the Circadian System (Chapter 3) Source: Cambridge University Press URL: 2
-
Title: Melatonergic Regulation of Polyethism and Circadian Foraging in Apis mellifera Source: PMC (nih.gov) URL: 3
-
Title: Melatonin Enhances Object Recognition Memory through Melatonin MT1 and MT2 Receptor-Mediated and Non-Receptor-Mediated Mechanisms in Male Mice Source: SCIRP URL: 4
-
Title: Characterization of the various functional pathways elicited by synthetic agonists or antagonists at the melatonin MT1 and MT2 receptors Source: PMC (nih.gov) URL: 5
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Melatonin, Light, and the Circadian System (Chapter 3) - Biological Implications of Circadian Disruption [cambridge.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Melatonin Enhances Object Recognition Memory through Melatonin MT1 and MT2 Receptor-Mediated and Non-Receptor-Mediated Mechanisms in Male Mice [scirp.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Bioavailability of Indole-Based Drug Candidates
Welcome to the Formulation & Pharmacokinetics Support Hub. As Senior Application Scientists, we understand that developing indole-based compounds—ranging from nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin to targeted kinase inhibitors and synthetic alkaloids—presents unique biopharmaceutical challenges.
This guide is designed to help you troubleshoot poor aqueous solubility, bypass extensive first-pass metabolism, and overcome efflux transporter liabilities. Every protocol provided here is structured as a self-validating system, ensuring that you can mechanistically verify your formulation at each step.
Section 1: Overcoming Poor Aqueous Solubility (ASDs & SMEDDS)
FAQ 1: Why do my indole derivatives exhibit such poor aqueous solubility, and how do I choose the right formulation strategy?
Answer: Indole rings are highly lipophilic and possess a strong hydrogen-bond donor capacity (via the indole NH group). This leads to dense intermolecular hydrogen bonding and exceptionally high crystal lattice energy, frequently classifying these candidates as Biopharmaceutics Classification System (BCS) Class II or IV compounds[1].
To overcome this, you must either disrupt the crystal lattice using 2[2] or bypass traditional dissolution entirely by pre-dissolving the drug in a3[3]. The choice depends on the drug's melting point ( Tm ) and lipid solubility (LogP), as illustrated below.
Caption: Workflow for selecting bioavailability enhancement strategies for indole candidates.
FAQ 2: My Amorphous Solid Dispersion (ASD) prepared via Hot-Melt Extrusion (HME) recrystallizes during storage. How do I troubleshoot this?
Answer: Recrystallization occurs when the drug exceeds its amorphous solubility in the polymer matrix, or when ambient moisture plasticizes the polymer, lowering its glass transition temperature ( Tg ). Because indoles are strong H-bond donors, you must pair them with polymers rich in H-bond acceptors (like tertiary amides) to thermodynamically stabilize the amorphous state.
Standard excipients like PVP or P(VP-co-VA) are effective, but novel amphiphilic ABA triblock copolymers (e.g., pMeOx-pBuOzi-pMeOx) have recently been shown to maintain fully amorphous states in indomethacin ASDs at up to 75 wt% drug loading[4].
Protocol 1: Step-by-Step Hot-Melt Extrusion (HME) for Indole ASDs
-
Pre-processing: Mill and sieve the indole API and the selected polymer to ensure uniform particle size. Causality: Uniform particle size prevents phase separation during feeding and ensures consistent melt-mixing.
-
Blending: Geometrically blend the API (e.g., 25–50 wt%) with the polymer. Causality: Homogeneous blending prevents localized supersaturation within the extruder barrel, which can trigger premature nucleation.
-
Extrusion: Feed the blend into a co-rotating twin-screw extruder. Set the barrel temperature profile above the Tg of the polymer but strictly below the degradation temperature of the API. Causality: The mechanical shear and heat facilitate molecular-level mixing, converting the crystalline API into a higher-energy amorphous state[5].
-
Cooling & Milling: Rapidly cool the extrudate on a chill roll, then mill it into a fine powder. Causality: Rapid cooling kinetically traps the drug in its amorphous state, preventing the molecules from reorganizing into a crystalline lattice.
-
System Validation: Analyze the extrudate via Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD). Causality: A single Tg on the DSC thermogram confirms polymer-drug miscibility, while the absence of Bragg peaks in PXRD self-validates that the dispersion is 100% amorphous[4].
Table 1: Polymer Carrier Comparison for Indomethacin ASDs
| Polymer Excipient | Max Amorphous Drug Loading (wt%) | Intermolecular Interaction Mechanism | Dissolution Profile Impact |
| PVP | ~50% | Strong H-bonding via tertiary amides | Fast release; maintains supersaturation |
| P(VP-co-VA) | ~50% | Moderate H-bonding | Fast release; maintains supersaturation |
| pMeOx-pBuOzi-pMeOx | Up to 75% | Amphiphilic stabilization / H-bonding | Very fast; high apparent solubility[4] |
Section 2: Bypassing P-glycoprotein (P-gp) Efflux and First-Pass Metabolism
FAQ 3: My indole-based compound shows excellent in vitro potency but abysmal in vivo exposure. Is P-glycoprotein (P-gp) efflux the culprit, and how do I formulate around it?
Answer: Yes, it is highly likely. Many indole derivatives and alkaloids are high-affinity substrates for P-glycoprotein (P-gp), an ATP-dependent efflux pump encoded by the MDR1 gene, located on the apical membrane of enterocytes[6][7]. P-gp actively pumps the drug back into the intestinal lumen, severely limiting systemic absorption.
To formulate around this, you can utilize a SMEDDS formulation. Specific SMEDDS excipients (such as Tween 80, Cremophor RH40, and Capmul MCM) not only solubilize the drug but also fluidize the enterocyte membrane and sterically inhibit P-gp efflux, allowing the drug to enter systemic circulation[3][8].
Caption: Mechanism of P-glycoprotein (P-gp) efflux inhibition by SMEDDS excipients.
FAQ 4: How do I formulate a Self-Microemulsifying Drug Delivery System (SMEDDS) for my indole candidate?
Answer: A SMEDDS is an isotropic mixture of oils, surfactants, and co-surfactants that spontaneously forms an oil-in-water microemulsion upon mild agitation in gastrointestinal fluids. This presents the drug in a solubilized, nanometer-sized droplet, bypassing the dissolution step entirely and promoting intestinal lymphatic transport (which avoids hepatic first-pass metabolism)[3][9].
Protocol 2: Formulation and Evaluation of SMEDDS
-
Excipient Screening: Determine the equilibrium solubility of the indole candidate in various oils (e.g., Capmul MCM), surfactants (e.g., Tween 80), and co-surfactants (e.g., Transcutol P). Causality: Maximizing API solubility in the oil phase is critical to prevent the drug from precipitating upon aqueous dilution in the GI tract[8].
-
Phase Diagram Construction: Construct ternary phase diagrams by titrating oil/surfactant/co-surfactant mixtures with water. Causality: This maps the exact excipient ratios required to spontaneously form a thermodynamically stable microemulsion rather than a coarse emulsion.
-
Formulation: Dissolve the API in the optimized lipid mixture under gentle magnetic stirring at 40°C until a clear, isotropic solution is formed. Causality: Mild heat reduces the viscosity of the lipids, ensuring complete molecular dispersion of the API.
-
System Validation: Disperse 1 mL of the SMEDDS in 250 mL of simulated gastric fluid (SGF) at 37°C. Measure droplet size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). Causality: A droplet size <100 nm confirms a successful microemulsion, ensuring a massive interfacial surface area for rapid drug partitioning and absorption[9].
Table 2: Pharmacokinetic Enhancement Data for Indole Derivatives
| Drug Candidate | Formulation Strategy | Droplet Size (nm) | Bioavailability Enhancement | P-gp Inhibition |
| Indomethacin | SMEDDS (Capmul MCM / Tween 80 / Transcutol P) | 184 - 340 nm | Significant AUC increase vs. marketed capsule[8] | Moderate |
| 3,3'-Diindolylmethane (DIM) | BR-9001 SMEDDS | < 100 nm | > 400% increase in plasma levels vs. microencapsulated suspension[9] | High |
| Tetrahydroisoquinoline-indole | Co-administered P-gp Inhibitor | N/A | IC50 reduced from 48.39 nM to 3.52 nM in resistant cells[10] | Very High |
References
-
Mechanisms of increased bioavailability through amorphous solid dispersions: a review. nih.gov. 2
-
Discovery of New 4-Indolyl Quinazoline Derivatives as Highly Potent and Orally Bioavailable P-Glycoprotein Inhibitors. acs.org. 6
-
Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. nih.gov.1
-
Solubility enhancement with amorphous solid dispersions. seppic.com. 5
-
Self-Emulsifying Formulation of Indomethacin with Improved Dissolution and Oral Absorption. nih.gov. 8
-
Therapeutic Potential and Predictive Pharmaceutical Modeling of Indole Kratom Alkaloids. mdpi.com. 7
-
Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target. nih.gov. 10
-
Amorphous solid dispersions of amphiphilic polymer excipients and indomethacin prepared by hot melt extrusion. chemrxiv.org.4
-
Self-Emulsifying Drug Delivery Systems. fabad.org.tr. 3
-
Enhanced oral bioavailability of 3,3'-diindolylmethane administered in a self-microemulsifying drug delivery system (SMEDDS). aacrjournals.org. 9
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. chemrxiv.org [chemrxiv.org]
- 5. seppic.com [seppic.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide vs other indole derivatives
As a Senior Application Scientist, evaluating the pharmacological utility of synthetic indole derivatives requires looking beyond basic structural similarities and understanding the precise molecular interactions that drive target specificity.
This technical guide provides an in-depth comparative analysis of N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide (hereafter referred to as BMA-Acetamide ) against benchmark indole derivatives, specifically its primary amine precursor (BMA-Amine ) and the endogenous hormone Melatonin . By dissecting their structural causality, we can understand how minor functional group modifications drastically redirect a molecule's biological trajectory from G-protein coupled receptors (GPCRs) to lipid phosphatases.
Structural Causality & Pharmacophore Analysis
Indole scaffolds are privileged structures in drug discovery, but their target specificity is highly sensitive to peripheral substitutions. BMA-Acetamide is a synthetic tryptamine analog characterized by three key modifications: a bulky N1-benzyl group, a C2-methyl group, and an N-acetylated ethylamine side chain.
-
The N1-Benzyl and C2-Methyl Groups (Steric Probes): The addition of an N1-benzyl group significantly increases the lipophilicity (cLogP) and steric bulk of the indole core. While this bulk creates severe steric clashes within the tight binding pockets of Melatonin (MT1/MT2) receptors, it is highly favored in the hydrophobic allosteric pockets of SH2-containing inositol 5'-polyphosphatases (SHIP1 and SHIP2) [1]. Furthermore, the C2-methyl group restricts the conformational flexibility of the ethylamine side chain via allylic strain, locking the molecule into a rigid bioactive conformation.
-
The Acetamide vs. Primary Amine Switch (Charge Causality): The terminal nitrogen is the master switch for target engagement. The primary amine analog (BMA-Amine, pKa ~9.5) is protonated at physiological pH. This positive charge is an absolute requirement for SHIP1/2 inhibition, as it forms a critical salt bridge with acidic residues (Asp/Glu) in the phosphatase domain [1]. Acetylation of this amine to form BMA-Acetamide neutralizes the charge, completely abolishing SHIP1/2 inhibitory activity. Consequently, BMA-Acetamide is utilized in advanced screening cascades as a highly specific negative control to validate the basic-nitrogen pharmacophore model. Conversely, this same acetamide moiety is the exact hydrogen-bonding pharmacophore required for Melatonin receptor agonism [2].
Fig 1. Pharmacological modulation of the PI3K/SHIP pathway by indole derivatives.
Comparative Performance Data
To objectively evaluate the impact of these structural changes, we compare the quantitative performance metrics of BMA-Acetamide against its structural relatives. The data illustrates how the loss of basicity and the addition of steric bulk dictate receptor affinity.
| Compound | Structural Highlights | SHIP1/2 Inhibition (IC₅₀) | MT1/MT2 Affinity (Kᵢ) | Est. cLogP | Primary Research Utility |
| BMA-Acetamide | N1-Benzyl, C2-Methyl, N-Acetylated | Inactive (>100 µM) | Poor (Steric Clash) | ~3.8 | Pharmacophore negative control |
| BMA-Amine | N1-Benzyl, C2-Methyl, Primary Amine | Active (~10-20 µM) | Inactive | ~3.2 | Pan-SHIP1/2 Inhibitor |
| Melatonin | N1-H, 5-Methoxy, N-Acetylated | Inactive | Sub-nanomolar (<1 nM) | ~1.2 | Endogenous chronobiotic benchmark |
Experimental Workflows & Self-Validating Protocols
To generate the comparative data shown above, researchers rely on robust biochemical assays. Below is the self-validating protocol for the Malachite Green Phosphatase Assay, specifically designed to test indole derivatives for SHIP1/2 inhibition.
Self-Validating Malachite Green Phosphatase Assay
Objective: Quantify the inhibitory potency of indole derivatives against recombinant SHIP1/2 by measuring the release of inorganic phosphate (Pi) from the substrate. System Trustworthiness: This protocol integrates a No-Enzyme Control (NEC) to account for spontaneous substrate degradation, ensuring baseline phosphate isn't misread as enzymatic activity, and a Vehicle Control (DMSO) to establish the 100% activity baseline.
Step-by-Step Methodology:
-
Enzyme-Inhibitor Pre-incubation: Dilute recombinant SHIP2 enzyme in assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM MgCl₂). Add the test compound (BMA-Acetamide or BMA-Amine) at varying concentrations (0.1 µM to 100 µM). Causality: Pre-incubation allows for equilibrium binding to be reached before substrate introduction, which is crucial for accurately measuring competitive or allosteric inhibitors.
-
Reaction Initiation: Add 100 µM of water-soluble PIP3 (or D-myo-inositol 1,3,4,5-tetrakisphosphate) to start the hydrolysis. Incubate at 37°C for exactly 15 minutes.
-
Reaction Termination: Quench the reaction by adding 0.1 M N-ethylmaleimide (NEM). Causality: NEM rapidly alkylates the catalytic cysteine residues within the phosphatase active site. This instantly freezes the reaction state, preventing artifactual hydrolysis during the subsequent colorimetric detection phase.
-
Colorimetric Detection: Add the Malachite Green working reagent (a highly acidic molybdate/malachite green mixture). Incubate for 10 minutes at room temperature to allow the green phosphomolybdate complex to fully develop.
-
Quantification: Measure absorbance at 620 nm using a microplate reader. Calculate IC₅₀ values by normalizing the raw absorbance data against the NEC (0% activity) and Vehicle Control (100% activity).
Fig 2. Self-validating Malachite Green Phosphatase Assay workflow.
Conclusion
The comparison between BMA-Acetamide and its analogs underscores a fundamental principle in medicinal chemistry: the functional group dictates the target, but the core scaffold dictates the micro-environment tolerance. While the acetamide group is the hallmark of Melatonin receptor engagement, coupling it with the bulky N1-benzyl/C2-methyl core of BMA-Acetamide neutralizes its efficacy across both GPCR and phosphatase targets. Consequently, BMA-Acetamide serves as an elegant, experimentally validated negative control for researchers developing next-generation pan-SHIP1/2 inhibitors.
References
-
Fernandes, S., Meyer, S.T., Shah, J.P., Adhikari, A.A., Kerr, W.G., & Chisholm, J.D. "N1-Benzyl Tryptamine Pan-SHIP1/2 Inhibitors: Synthesis and Preliminary Biological Evaluation as Anti-Tumor Agents." Molecules, 2022.[Link]
-
Boutin, J. A., Audinot, V., Ferry, G., & Delagrange, P. "Melatonin receptors, autoreceptors, and related pharmacological targets." Pharmacology & Therapeutics, 2005.[Link]
Comparative Efficacy of N-Benzyl-Indoles in Melanoma: Mechanisms, Protocols, and Benchmarks
The targeted treatment of melanoma has historically been dominated by kinase inhibitors like vemurafenib, which specifically target the oncogenic BRAF V600E mutation. However, the rapid emergence of acquired resistance and the lack of targeted options for BRAF wild-type melanomas have driven the search for novel pharmacophores. N-benzyl-indoles—a class of synthetic derivatives featuring a highly lipophilic benzyl group substituted at the N1 position of the indole ring—have emerged as highly potent, broad-spectrum alternatives.
This guide provides an objective, data-driven comparison of N-benzyl-indole derivatives against standard therapies, detailing their mechanistic divergence, quantitative efficacy, and the self-validating experimental protocols required to evaluate them.
Mechanistic Divergence: Bypassing the MAPK/ERK Pathway
The primary limitation of standard-of-care therapies like vemurafenib is their strict reliance on the MAPK/ERK signaling axis. When melanoma cells develop bypass mutations, these inhibitors lose efficacy.
N-benzyl-indoles, specifically 1-benzyl-indole-3-carbinol (1-benzyl-I3C) , operate through a fundamentally different mechanism. By increasing the levels of GSK-3β and Axin, 1-benzyl-I3C stabilizes the β-catenin destruction complex[1]. This leads to the targeted downregulation of β-catenin and LEF-1 protein levels, effectively disrupting canonical Wnt/β-catenin signaling[1]. Consequently, the expression of the microphthalmia-associated transcription factor isoform-M (MITF-M)—a master regulator of melanocyte survival—is halted[1]. Because this mechanism acts independently of BRAF mutational status, 1-benzyl-I3C maintains its anti-proliferative potency across both mutant and wild-type BRAF melanoma lines[1].
Mechanistic divergence: 1-Benzyl-I3C targets Wnt/β-catenin, bypassing BRAF-dependent resistance.
Quantitative Efficacy Benchmarks
The addition of the N-benzyl moiety significantly enhances the lipophilicity and target affinity of the indole scaffold. For instance, while the natural phytochemical indole-3-carbinol (I3C) requires massive concentrations (e.g., 200 µM) to exhibit efficacy, 1-benzyl-I3C achieves significant inhibition at 20 µM[1]. Furthermore, novel N-benzyl aplysinopsin analogs (such as Compound 3i) have pushed this potency into the low nanomolar range[2].
| Compound / Scaffold | Primary Mechanism | Cell Line (Genotype) | Efficacy Metric |
| 1-Benzyl-I3C | Wnt/β-catenin inhibitor | G361 (BRAF V600E) | Significant inhibition at 20 µM[1] |
| 1-Benzyl-I3C | Wnt/β-catenin inhibitor | DM738 (BRAF WT) | Significant inhibition at 20 µM[1] |
| I3C (Natural) | Weak Wnt inhibitor | G361 (BRAF V600E) | Requires 200 µM for efficacy[1] |
| Vemurafenib | BRAF V600E inhibitor | G361 (BRAF V600E) | IC50 ~ 0.2 - 1.0 µM[1] |
| Compound 3i | N-benzyl aplysinopsin | UACC-257 (Melanoma) | GI50 = 13.3 nM[2] |
| Compound 3a | N-benzyl aplysinopsin | SK-MEL-2 (Melanoma) | GI50 = 307.0 nM[2] |
*Compound 3i: (Z)-5-((5-chloro-1-(4-fluorobenzyl)-1H-indol-3-yl)methylene)-2-iminothiazolidin-4-one. Compound 3a: (Z)-methyl 1-(4-cyanobenzyl)-3-((2,5-dioxoimidazolidin-4-ylidene)methyl)-1H-indole-6-carboxylate[2].
Self-Validating Experimental Workflows
To rigorously evaluate the efficacy of novel N-benzyl-indoles, researchers must deploy a multi-tiered validation strategy. Phenotypic death must be mechanistically linked to the proposed target to rule out off-target cytotoxicity.
Multi-tiered experimental workflow for validating N-benzyl-indole efficacy in melanoma.
Protocol 1: Phenotypic Screening via CCK-8 Assay
Causality & Rationale: We utilize the Cell Counting Kit-8 (CCK-8) over traditional MTT assays. CCK-8 uses WST-8, which produces a highly water-soluble formazan dye. This eliminates the need for post-incubation DMSO solubilization steps, minimizing solvent-induced artifacts when testing highly lipophilic N-benzyl-indole derivatives[1].
Step-by-Step Methodology:
-
Seeding: Plate melanoma cells (e.g., G361, UACC-257) at 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of the N-benzyl-indole compound (e.g., 1 nM to 100 µM).
-
Self-Validation Check: Maintain DMSO concentration strictly below 0.1% across all wells to prevent solvent toxicity. Include Vemurafenib (10 µM) as a positive control for BRAF-mutated lines, and a vehicle-only negative control[1].
-
-
Incubation: Treat cells for 48 hours.
-
Detection: Add 10 µL of CCK-8 reagent to each well. Incubate for 2 hours.
-
Quantification: Measure absorbance at 450 nm using a microplate reader. Calculate GI50 using non-linear regression analysis.
Protocol 2: Proteomic & Genomic Validation (Western Blot & ChIP)
Causality & Rationale: Phenotypic cell death is insufficient to prove mechanism. Western blotting confirms the upstream degradation of β-catenin, while Chromatin Immunoprecipitation (ChIP) definitively proves that MITF-M downregulation is a direct result of LEF-1 transcription factor displacement at the promoter, rather than non-specific translational stalling[1].
Step-by-Step Methodology:
-
Lysate Preparation: Treat cells with 20 µM 1-benzyl-I3C for 24 hours[1]. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Note: Phosphatase inhibitors are critical here to preserve and accurately measure the phosphorylation states of GSK-3β.
-
Western Blotting: Resolve 30 µg of total protein via SDS-PAGE. Probe for β-catenin, MITF-M, GSK-3β, and Axin[1].
-
Self-Validation Check: Use HSP90 or GAPDH as a loading control to ensure uniform protein transfer and baseline expression[1].
-
-
ChIP Assay:
-
Crosslink treated cells with 1% formaldehyde for 10 minutes to preserve transient DNA-protein interactions.
-
Sonicate chromatin to yield 200-500 bp fragments.
-
Immunoprecipitate using an anti-LEF-1 antibody[1]. Crucial Control: Run a parallel sample using a non-specific IgG control to establish background noise levels.
-
Perform qPCR using primers specific to the MITF-M promoter region. A quantitative reduction in LEF-1 enrichment in treated cells versus the vehicle confirms the physical disruption of the transcriptional complex.
-
Sources
A Comparative Guide to the Structure-Activity Relationship of N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a "privileged structure" in drug discovery, forming the core of numerous natural products and synthetic compounds with diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The title compound, N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide, presents several key regions for chemical modification, each influencing the molecule's overall biological profile. This guide will dissect the SAR of this scaffold by systematically exploring substitutions at the indole nitrogen, the indole C2-position, the ethylamine linker, and the terminal acetamide group.
Core Scaffold Analysis
The fundamental structure consists of a 2-methylindole core linked via an ethyl chain at the C3-position to a terminal acetamide group, with a benzyl substituent on the indole nitrogen. Understanding the contribution of each component is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Caption: Key modifiable regions of the N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide scaffold.
Structure-Activity Relationship Insights
The N1-Benzyl Group: A Key Modulator of Activity
The N-benzyl group at the indole nitrogen significantly influences the lipophilicity and steric profile of the molecule, which in turn affects its binding to biological targets.
-
Impact on Analgesic and Anti-inflammatory Activity : Studies on related (indol-3-yl)alkylamides have shown that the presence of an N-benzyl or a substituted N-benzyl group can confer potent analgesic properties.[1] For instance, N-(pyridin-4-yl)acetamides bearing an N-benzyl or N-(4-fluorobenzyl) moiety on the indole ring demonstrated significant analgesic activity, comparable to reference drugs like ibuprofen and diclofenac.[1] This suggests that the benzyl group may be involved in a crucial interaction with the target protein, possibly through π-π stacking.
-
Influence on Receptor Selectivity : In other classes of compounds, such as N-benzyl phenethylamines, substitutions on the benzyl ring have been shown to fine-tune receptor binding affinity and functional activity, for example, at serotonin 5-HT2A/2C receptors.[2] This highlights the potential for modifying the benzyl group in our lead compound to achieve desired selectivity profiles.
-
Bioisosteric Replacements : While the benzyl group is a common substituent, exploring its bioisosteric replacement with other aromatic or heteroaromatic rings could lead to improved properties. For example, replacing the benzyl group with a pyridinylmethyl or a thenyl group could alter the compound's polarity and hydrogen bonding capacity, potentially improving its pharmacokinetic profile.
The C2-Methyl Group: Steric and Electronic Influence
The methyl group at the C2-position of the indole ring is not merely a passive substituent. It can influence the conformation of the molecule and its electronic properties.
-
Stabilizing Effect : The presence of an alkyl group at C2, such as a methyl group, can increase the metabolic stability of the indole ring, which is otherwise susceptible to oxidation.[3] However, some simple 2-alkylindoles can be prone to auto-oxidation.[3]
-
Steric Hindrance : The C2-methyl group can introduce steric hindrance that may either be beneficial or detrimental to binding, depending on the topology of the target's active site. In some cases, this steric bulk can orient the C3-substituent in a more favorable conformation for receptor interaction.
-
Exploration of Analogs : Comparative analysis with analogs lacking the C2-methyl group or bearing larger alkyl or aryl substituents at this position would be highly informative. For example, replacing the methyl group with a larger adamantanyl group has been explored in other indole series, leading to compounds with potent anti-proliferative activity.[4]
The C3-Ethylamine Linker: The Bridge to Activity
The ethylamine linker at the C3-position is a common feature in many biologically active indole derivatives, including tryptamines. Its length and flexibility are critical for positioning the terminal functional group for optimal interaction with the target.
-
Optimal Length : The two-carbon chain appears to be optimal for many biological activities associated with indole-3-ethylamine scaffolds. Shortening or lengthening this chain often leads to a decrease in activity, suggesting a specific spatial relationship is required between the indole core and the terminal group.
-
Conformational Flexibility : The flexibility of the ethyl chain allows the molecule to adopt various conformations, one of which is likely the bioactive conformation. Introducing rigidity into this linker, for instance, by incorporating it into a cyclic system, could lock the molecule in a more active conformation and improve selectivity, although this often comes at the cost of increased synthetic complexity.
The Acetamide Moiety: A Versatile Pharmacophore
The terminal N-acetamide group is a key site for hydrogen bonding and can be extensively modified to probe the requirements of the binding site.
-
Hydrogen Bonding : The amide NH and carbonyl oxygen are excellent hydrogen bond donors and acceptors, respectively. These interactions are often crucial for anchoring the ligand in the active site of a protein.
-
Bioisosteric Replacements : The acetamide group can be replaced by a variety of other functional groups to explore different interactions.[5] For example:
-
Sulfonamides : Can act as a bioisostere for the amide, offering a different geometric and electronic profile.
-
Ureas and Thioureas : Introduce additional hydrogen bonding possibilities.
-
Tertiary Amines : Replacing the acetamide with a tertiary amine has been shown to improve the antiproliferative activity of some indole derivatives.[6]
-
-
Substitution on the Acetyl Group : Replacing the methyl of the acetyl group with larger or more functionalized groups can explore additional binding pockets. For instance, incorporating aromatic rings can introduce further π-π or hydrophobic interactions.
Comparative Data Summary
| Compound | Modification | Predicted Biological Activity | Rationale |
| Lead Compound | N/A | Baseline | N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide |
| Analog 1 | 4-Fluoro substitution on N-benzyl | Potentially enhanced analgesic/anti-inflammatory activity | Based on SAR of related (indol-3-yl)alkylamides.[1] |
| Analog 2 | Replacement of N-benzyl with N-H | Likely decreased activity | The N-benzyl group is often crucial for potent activity.[1] |
| Analog 3 | C2-H instead of C2-Methyl | Altered metabolic stability and potentially different activity profile | The C2-methyl group influences both stability and sterics. |
| Analog 4 | Replacement of acetamide with sulfonamide | Maintained or altered activity profile | Bioisosteric replacement exploring different electronic and H-bonding patterns.[5] |
| Analog 5 | Replacement of acetamide with N,N-dimethylamine | Potentially enhanced antiproliferative activity | Based on SAR of other indole derivatives.[6] |
Experimental Protocols
To validate the predicted SAR, the following experimental workflows are recommended.
General Synthesis of N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide Analogs
Caption: General synthetic workflow for the preparation of N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide analogs.
Step-by-Step Protocol:
-
N-Benzylation of the Indole Core :
-
To a solution of 2-methyl-3-(2-aminoethyl)indole in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired benzyl halide (e.g., benzyl bromide or a substituted benzyl bromide) dropwise.
-
Allow the reaction to proceed at room temperature or with gentle heating until completion, as monitored by TLC.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the resulting N-benzylated intermediate by column chromatography.
-
-
Acylation of the Primary Amine :
-
Dissolve the N-benzylated intermediate in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, for example, triethylamine (Et3N) or pyridine.
-
Cool the mixture in an ice bath.
-
Add the acylating agent (e.g., acetyl chloride, acetic anhydride, or a different acyl halide/anhydride for analogs) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with aqueous solutions to remove excess reagents and byproducts.
-
Dry the organic layer, concentrate, and purify the final product by recrystallization or column chromatography.
-
In Vitro Biological Evaluation: Anti-inflammatory Activity Assay
Caption: Workflow for assessing the in vitro anti-inflammatory activity of the synthesized compounds.
Step-by-Step Protocol:
-
Cell Culture : Culture a suitable macrophage cell line, such as RAW 264.7, in appropriate media and conditions.
-
Compound Treatment : Seed the cells in 96-well plates and allow them to adhere. Treat the cells with various concentrations of the synthesized indole derivatives for 1 hour.
-
LPS Stimulation : Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. Include a vehicle control and a positive control (e.g., a known anti-inflammatory drug).
-
Incubation : Incubate the plates for 24 hours.
-
Nitric Oxide Measurement : Collect the cell culture supernatant and measure the concentration of nitrite, a stable product of nitric oxide (NO), using the Griess reagent.
-
Data Analysis : Determine the concentration of each compound that inhibits NO production by 50% (IC50) to quantify its anti-inflammatory potency.
Conclusion
The N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide scaffold represents a promising starting point for the development of novel therapeutic agents. The insights provided in this guide, drawn from comparative analysis of related structures, offer a rational basis for the design and synthesis of new analogs with potentially improved biological activities. Systematic exploration of the N1-benzyl group, the C2-methyl substituent, the C3-ethylamine linker, and the terminal acetamide moiety will be crucial in elucidating the full therapeutic potential of this chemical class. Future studies should focus on synthesizing the proposed analogs and evaluating them in relevant biological assays to validate the structure-activity relationships outlined herein.
References
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ResearchGate. Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. Available from: [Link]
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MDPI. Special Issue : Indole and Its Bioisosteric Replacements in Medicinal Chemistry. Available from: [Link]
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PubMed. Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. Available from: [Link]
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Institute of Industrial Science, the University of Tokyo. Bioisosterism: A Rational Approach in Drug Design. Available from: [Link]
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ScholarBank@NUS. Amino derivatives of indole as potent inhibitors of isoprenylcysteine carboxyl methyltransferase. Available from: [Link]
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MDPI. Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. Available from: [Link]
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Der Pharma Chemica. Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. Available from: [Link]
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PubChem. N-[2-(1H-indol-3-yl)ethyl]acetamide. Available from: [Link]
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International Journal of Advanced Biotechnology and Research. synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid. Available from: [Link]
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Chemical Synthesis Database. N-[2-(2-phenyl-1H-indol-3-yl)ethyl]acetamide. Available from: [Link]
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Chemsrc. N-benzyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide. Available from: [Link]
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ResearchGate. Synthesis and antioxidant properties of 2- (3-(hydroxyimino)methyl)-1H-indol-1- yl)acetamide derivatives. Available from: [Link]
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NextSDS. N-BENZYL-2-(1H-INDOL-3-YL)-ACETAMIDE — Chemical Substance Information. Available from: [Link]
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Journal of Pharmaceutical Research and Reports. Design, Synthesis and Pharmacological Evaluation of Benzimidazole-Methylamine Bridged Phenyl-1,3,4-Thiadiazolamine Derivatives. Available from: [Link]
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PubMed. Synthesis and pharmacological evaluation of (indol-3-yl)alkylamides as potent analgesic agents. Available from: [Link]
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MDPI. An Efficient Synthesis of 2-CF3-3-Benzylindoles. Available from: [Link]
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RSC Publishing. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Available from: [Link]
- Google Patents. Production method for producing n-benzyl-2-(2-nitro-1h-imidazol-1-yl)acetamide.
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ScholarWorks. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. Available from: [Link]
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PMC. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Available from: [Link]
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MDPI. Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols. Available from: [Link]
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Validating the Anticancer Effects of N-Acetylated Indoles: A Comparative Application Guide
As a Senior Application Scientist, evaluating novel chemotypes requires more than just running standard assays; it demands a rigorous, self-validating approach to understand the causality between structural modifications and phenotypic outcomes. The indole scaffold is a privileged structure in oncology, but unsubstituted indoles often suffer from poor cellular permeability and rapid metabolic degradation.
By introducing an N-acetyl group, researchers significantly increase the lipophilicity of the scaffold, enhancing penetration across the phospholipid bilayer. Furthermore, the electron-withdrawing nature of the acetyl group decreases the electron density of the pyrrole ring, optimizing the molecule's fit into hydrophobic target pockets. This guide provides an objective comparison of N-acetylated indoles against alternative derivatives and outlines the self-validating experimental workflows required to prove their efficacy.
Mechanistic Rationale: Dual-Targeting Capabilities
The addition of an N-acetyl group transforms the baseline indole into a potent, dual-action therapeutic agent. Experimental data demonstrates that N-substituted indoles (including methyl and acetyl derivatives) can exhibit up to a 60-fold enhancement in anticancer activity compared to their unsubstituted counterparts[1].
-
Microtubule Disruption: N-acetylated indoles effectively inhibit microtubule polymerization by binding directly to the colchicine site of tubulin. This disruption prevents the formation of the mitotic spindle, leading to mandatory cell cycle arrest at the G2/M phase[1].
-
Kinase Inhibition: N-acetylated indoles and their bioisosteres (such as2) act as potent hinge-binding motifs for protein kinases, frequently inhibiting the PI3K/AKT/mTOR signaling pathway which is commonly dysregulated in malignancies[2]. Furthermore, precursors like3 serve as critical building blocks for synthesizing these advanced kinase inhibitors[3].
Fig 1: Dual-mechanism signaling pathway of N-acetylated indoles in cancer cells.
Comparative Efficacy Data
To objectively evaluate the performance of N-acetylated indoles, we must compare their cytotoxic profiles against unsubstituted baselines and standard reference drugs. Recent screening of 4 revealed exceptional potency across multiple human cancer cell lines, while maintaining safety in normal cells (IC50 > 100 µM in normal kidney/lung cells)[4].
Table 1: Comparative Cytotoxicity Profile of Indole Derivatives
| Compound Class | Representative Derivative | Target Cell Line | IC50 / LC50 (µM) | Primary Mechanism of Action |
| Unsubstituted Indole | Indole-3-carbinol | MCF-7 | > 50.0 | Weak baseline apoptosis |
| N-Methyl Indole | N-methyl-5-indolyl | K562 | ~ 0.8 | Tubulin polymerization inhibition[1] |
| N-Acetyl Indole | Compound 1c | MCF-7 | 0.55 | Caspase-dependent apoptosis[4] |
| N-Acetyl Azaindole | 1-Acetyl-7-azaindole | HepG2 | < 5.0 | PI3K/AKT Kinase inhibition[2] |
Data synthesis indicates that N-acetylation pushes the IC50/LC50 values from the high micromolar range down to the sub-micromolar range, directly competing with commercial standards like Doxorubicin.
Self-Validating Experimental Workflows
To ensure scientific integrity, every assay must be designed as a self-validating system. The following protocols establish a clear chain of causality: structural modification → altered physicochemical properties → distinct target engagement → measurable phenotypic outcomes.
Fig 2: Step-by-step experimental workflow for validating indole anticancer agents.
Protocol A: High-Throughput Cytotoxicity Screening (MTT Assay)
Causality: The metabolic reduction of MTT to formazan relies on active mitochondrial succinate dehydrogenase. A drop in absorbance directly correlates with mitochondrial depolarization and reduced viability, a hallmark of early apoptosis induced by indole derivatives. Self-Validation Mechanism: Always include a known tubulin inhibitor (e.g., Doxorubicin) as a positive control to ensure cell line sensitivity and assay dynamic range[4]. Include a 0.1% DMSO vehicle control to rule out solvent toxicity.
-
Cell Seeding: Seed HepG2 or MCF-7 cancer cells (5 × 10³ cells/well) in a 96-well plate; allow to adhere overnight in a humidified incubator at 37°C with 5% CO₂[2].
-
Treatment: Treat cells with serial dilutions of the N-acetylindole derivative (0.1–100 µM) and controls for 48 hours.
-
Reagent Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well; incubate for 4 hours.
-
Quantification: Aspirate the media and solubilize the purple formazan crystals with 150 µL of DMSO. Measure absorbance at 570 nm using a microplate reader and calculate the IC50 using non-linear regression.
Protocol B: Cell Cycle Analysis via Flow Cytometry
Causality: N-acetylated indoles frequently bind the colchicine site of tubulin[1]. If tubulin cannot polymerize, the mitotic spindle fails to form, and the cell cycle checkpoint halts progression at the G2/M phase. Propidium Iodide (PI) staining allows us to quantify DNA content (2N vs. 4N) to prove this exact arrest. Self-Validation Mechanism: RNase A treatment is mandatory prior to PI staining. Without it, PI will intercalate into cellular RNA, yielding false-positive fluorescence that masks the true cell cycle distribution.
-
Harvesting: Harvest 1 × 10⁶ treated cells, wash with cold PBS, and fix dropwise in 70% cold ethanol at -20°C overnight to permeabilize the membranes.
-
Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100).
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Acquisition: Acquire data using a flow cytometer, analyzing at least 10,000 events per sample. An accumulation of cells with 4N DNA content validates G2/M arrest.
Protocol C: Western Blot for Kinase and Apoptotic Pathways
Causality: While flow cytometry shows that the cells are dying, Western blotting shows how. Because the N-acetyl group enhances binding to kinase hinge regions[2], we must probe for phosphorylated AKT (p-AKT) to confirm PI3K pathway inhibition, and cleaved Caspase-3 to confirm executioner apoptosis. Self-Validation Mechanism: Use a stable loading control (e.g., GAPDH or β-actin) to ensure that any observed decrease in p-AKT is due to true kinase inhibition, not merely unequal protein loading or general cell death.
-
Lysis: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Separation: Quantify protein concentration via BCA assay, load equal amounts (30 µg) onto an SDS-PAGE gel, and transfer to a PVDF membrane.
-
Probing: Block the membrane and incubate overnight at 4°C with primary antibodies against p-AKT, total AKT, cleaved Caspase-3, and GAPDH.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using enhanced chemiluminescence (ECL).
Conclusion
The transition from unsubstituted indoles to N-acetylated indoles represents a highly rational approach in drug design. By improving lipophilicity and target affinity, N-acetylation unlocks potent dual-mechanisms—tubulin polymerization inhibition and PI3K/AKT kinase suppression. When validating these compounds, utilizing the self-validating workflows outlined above ensures that the observed cytotoxicity is definitively linked to the intended molecular mechanism, accelerating the pipeline from bench to clinical application.
References
- BenchChem Technical Support Team. "Biological activity of 1-Acetyl-7-azaindole versus other N-substituted azaindoles." Benchchem.
- "Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021)." PMC.
- "N-Acetylindole-3-carboxaldehyde." Chem-Impex.
- "Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2." PMC.
Sources
Comparative Study of Indole Acetamides in Colon Cancer Models: A Technical Evaluation Guide
Executive Summary & Mechanistic Landscape
The indole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. In the context of colorectal cancer (CRC)—a malignancy characterized by high resistance rates to standard chemotherapeutics like 5-Fluorouracil (5-FU)—functionalizing this core into indole acetamides has yielded a highly versatile class of compounds. These derivatives bridge the gap between endogenous gut microbiome signaling and targeted synthetic oncology.
Endogenous tryptophan metabolites, such as1 [1], naturally interact with the Aryl Hydrocarbon Receptor (AhR) to maintain intestinal homeostasis. By synthetically optimizing the indole acetamide structure, drug developers have successfully engineered analogs that selectively induce apoptosis and cell cycle arrest in malignant CRC models (e.g., HCT116 and HT29) without the dose-limiting toxicities seen in healthy intestinal epithelial cells.
To understand the comparative advantages of these compounds, we must first map their primary mechanism of action. Many indole acetamides exert their antiproliferative effects via the AhR pathway, though some highly optimized derivatives also act as selective COX-2 inhibitors or tubulin polymerization disruptors.
AhR-mediated signaling pathway induced by indole acetamides in colorectal cancer cells.
Comparative Efficacy in CRC Models
When evaluating novel therapeutics, relying solely on a single cell line is a critical pitfall. CRC is highly heterogeneous; thus, comparing efficacy across distinct models—such as the highly aggressive, mismatch-repair deficient HCT116 line and the standard HT29 line—is essential.
Recent literature highlights several standout indole acetamide derivatives. For instance, 2 [2] demonstrate remarkable selectivity for HT29 cells while sparing healthy I407 embryonic intestinal cells. Alternatively, 3 [3] have been engineered specifically to target COX-2, a major inflammatory driver in CRC progression.
The table below synthesizes the quantitative performance of these alternatives against standard benchmarks.
| Compound Class / Specific Agent | Primary Target / Mechanism | Cell Line Model | IC₅₀ (µM) / Efficacy | Healthy Cell Toxicity |
| Indole-aryl-amide (Compound 5) | κ-OR / AhR Activation (G0/G1 Arrest) | HT29 | 6.2 µM | Negligible (spares I407 cells) |
| Quinazolinone-IA (Compound 4a) | Selective COX-2 Inhibition | HCT116, HT29 | Highly Potent (Equiv. to Celecoxib) | Low |
| Microbial IAAD (Metabolite) | AhR Activation / Dual-role | HCT116 | Cytotoxic at > 25 µM* | N/A (Endogenous) |
| Standard: 5-Fluorouracil (5-FU) | Thymidylate Synthase Inhibition | HCT116, HT29 | ~2.0 - 5.0 µM | High (Systemic toxicity) |
*Note: IAAD exhibits a bidirectional effect. While it induces apoptosis at low concentrations, doses ≥ 25 µM have been shown to paradoxically promote epithelial-mesenchymal transition (EMT) and invasion [1]. This highlights the necessity for synthetic optimization (like Compounds 5 and 4a) to lock the molecule into an exclusively cytotoxic conformation.
Self-Validating Experimental Protocols
As an application scientist, I cannot overstate the importance of a self-validating experimental design. A common error in 4 [4] is relying solely on metabolic assays (like MTT) to declare a compound "cytotoxic." MTT measures mitochondrial reductase activity, meaning a purely cytostatic compound (which merely halts division) can mimic a cytotoxic compound (which actively kills cells).
To establish true causality and trustworthiness, we must couple metabolic viability assays with direct apoptotic markers (Flow Cytometry).
Workflow Diagram
Self-validating experimental workflow for evaluating indole acetamides in CRC models.
Step-by-Step Methodology
Protocol 1: Cell Synchronization and Viability (MTT Assay)
-
Step 1: Cell Seeding. Plate HCT116 or HT29 cells in 96-well plates at a density of 5 × 10³ cells/well in standard DMEM with 10% FBS. Incubate for 24 hours.
-
Step 2: Serum Starvation (Crucial Step). Wash cells with PBS and replace media with 0.1% FBS DMEM for 12 hours.
-
Causality: Serum starvation synchronizes the cell cycle at the G0/G1 phase. Because indole acetamides often induce G0/G1 arrest, starting with an unsynchronized population introduces massive background noise from growth factors present in standard FBS, artificially skewing your IC₅₀ values.
-
-
Step 3: Treatment. Expose cells to indole acetamide derivatives at varying concentrations (0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (0.1% DMSO) and a positive control (5-FU).
-
Step 4: MTT Addition. Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize formazan crystals with 100 µL DMSO and read absorbance at 570 nm.
Protocol 2: Apoptosis Confirmation (Annexin V/PI Flow Cytometry)
-
Step 1: Harvest. Following a 48-hour treatment at the calculated IC₅₀ dose, harvest both adherent and floating cells.
-
Causality: Floating cells are often in late-stage apoptosis. Discarding the supernatant will result in false-negative apoptotic readings.
-
-
Step 2: Staining. Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of FITC-Annexin V (detects externalized phosphatidylserine, an early apoptotic marker) and 5 µL of Propidium Iodide (PI) (intercalates DNA in cells with compromised membranes, a late apoptotic/necrotic marker).
-
Step 3: Incubation & Analysis. Incubate in the dark for 15 minutes at room temperature. Analyze immediately via flow cytometry.
-
Validation Logic: If the MTT assay shows a 50% drop in viability, but Flow Cytometry shows 95% of cells are Annexin V negative / PI negative, the compound is cytostatic (halting metabolism/growth) rather than cytotoxic. Indole-aryl-amide Compound 5 successfully passes this validation by showing a nearly complete synchronization (84%) in the G0/G1 phase alongside active apoptosis [2].
-
Conclusion
Indole acetamides represent a highly tunable, biologically privileged class of molecules for colorectal cancer drug development. While endogenous metabolites like IAAD highlight the natural anti-tumor potential of the indole core, their bidirectional effects at high concentrations limit their direct therapeutic use. However, rational drug design—yielding derivatives like Compound 5 and quinazolinone-conjugated acetamides—has successfully isolated the cytotoxic and cell-cycle arresting properties of these molecules, achieving single-digit micromolar efficacy in HT29 and HCT116 models while preserving healthy tissue. Future SAR (Structure-Activity Relationship) studies should continue to leverage self-validating phenotypic assays to uncouple target efficacy from off-target toxicity.
References
- Bidirectional effects of the tryptophan metabolite indole-3-acetaldehyde on colorectal cancer.National Institutes of Health (NIH).
- Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives.National Institutes of Health (NIH).
- Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities.Taylor & Francis.
- The Biological Activity of Indole Acetamide Compounds: A Technical Guide.BenchChem.
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Confirming the Mechanism of Action of Novel Indole Inhibitors: A Comparative Guide to p97 AAA+ ATPase Targeting
As drug discovery increasingly relies on phenotypic screening and fragment-based design, confirming the precise Mechanism of Action (MoA) of novel scaffolds is a critical bottleneck. Indole derivatives are highly privileged structures in medicinal chemistry, frequently yielding potent hits. However, proving how these compounds interact with complex, multi-domain targets requires a rigorous, multi-tiered experimental approach.
This guide provides a comprehensive framework for validating the MoA of novel indole inhibitors. To ground this methodology in a real-world, highly complex system, we will use the p97 AAA+ ATPase (VCP) as our case study. p97 is a hexameric enzyme essential for protein homeostasis and a validated oncology target[1]. We will objectively compare a novel class of Phenyl Indole inhibitors against two clinical-stage reference standards: CB-5083 (an ATP-competitive inhibitor) and NMS-873 (a noncompetitive allosteric inhibitor)[2].
The Mechanistic Landscape of p97 Inhibition
p97 consists of an N-terminal domain (for cofactor binding) and two tandem ATPase domains, D1 and D2. The D2 domain is responsible for the majority of the enzyme's ATP hydrolysis activity. Inhibiting p97 can be achieved through three distinct mechanisms, each requiring specific experimental validation:
-
Orthosteric (Competitive): Binds directly to the D2 ATP-binding pocket (e.g., CB-5083)[2].
-
Allosteric (Noncompetitive): Binds outside the active site, inhibiting activity regardless of ATP concentration (e.g., NMS-873)[2].
-
Allosteric (Uncompetitive): Binds exclusively to the Enzyme-Substrate (ES) complex, trapping the enzyme in an inactive state (e.g., Phenyl Indoles)[1].
Figure 1: Domain architecture of the p97 AAA+ ATPase and the distinct binding sites of its primary inhibitor classes.
Comparative Performance Data
To establish the MoA of a novel indole inhibitor, its biochemical profile must be benchmarked against known standards. The table below summarizes the kinetic behavior of an optimized Phenyl Indole (e.g., Compound 23) compared to CB-5083 and NMS-873[1],[3],[2].
| Inhibitor Class | Representative Compound | Primary Target Domain | Binding Mechanism | IC₅₀ at Low [ATP] (20 µM) | IC₅₀ at High [ATP] (100 µM) | Kinetic Shift Causality |
| Phenyl Indole | Compound 23 | p97 D2 Domain | Uncompetitive | 2.4 µM (Early Hit) | 0.99 µM (Early Hit) | Decreases: Inhibitor prefers the ES complex[3]. |
| Quinazoline | CB-5083 | p97 D2 Domain | Competitive | Low nM | Shifts to µM | Increases: ATP outcompetes the inhibitor[2]. |
| Thiazole | NMS-873 | p97 D2 Domain | Noncompetitive | 11 nM | 11 nM | Unchanged: Binds independently of ATP[3]. |
Experimental Protocols for MoA Confirmation
A self-validating system requires orthogonal approaches: biochemical kinetics to establish the mathematical model, structural biology to visualize the binding, and cellular assays to confirm physiological relevance.
Protocol 1: Steady-State ATPase Kinetic Assays
Objective: Differentiate competitive, noncompetitive, and uncompetitive mechanisms by titrating both substrate and inhibitor. Causality: By varying the concentration of ATP, we alter the transient concentration of the Enzyme-Substrate (ES) complex. An uncompetitive inhibitor requires the ES complex to bind. Therefore, as ATP concentration increases, more ES complex is formed, providing more binding sites for the inhibitor. This results in a paradoxical increase in inhibitor potency (lower IC₅₀) at higher ATP concentrations[1],[3].
Step-by-Step Methodology:
-
Reagent Preparation: Purify recombinant wild-type p97 hexamers. Prepare a continuous NADH-coupled ATPase assay buffer (50 mM HEPES pH 7.4, 20 mM MgCl₂, 1 mM DTT, 0.2 mM NADH, 0.5 mM PEP, and pyruvate kinase/lactate dehydrogenase).
-
Matrix Setup: In a 384-well plate, create a 2D titration matrix. Axis X: ATP concentration (ranging from 5 µM to 500 µM). Axis Y: Inhibitor concentration (ranging from 0.1 nM to 10 µM).
-
Reaction Initiation: Add 10 nM of p97 hexamer to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibration of allosteric compounds.
-
Measurement: Initiate the reaction by adding the ATP matrix. Monitor the depletion of NADH by measuring absorbance at 340 nm continuously for 30 minutes.
-
Data Analysis: Calculate the initial velocity ( V0 ) for each well. Plot the data using a Lineweaver-Burk plot ( 1/V0 vs. 1/[ATP] ).
-
Validation Check: Parallel lines indicate an uncompetitive mechanism (Phenyl Indoles), intersecting lines at the Y-axis indicate competitive (CB-5083), and intersecting lines at the X-axis indicate noncompetitive (NMS-873).
-
Protocol 2: Structural Validation via Cryo-EM
Objective: Physically map the binding site of the novel indole to confirm allosteric engagement. Causality: Kinetic data only infers the binding mechanism. To confirm that the uncompetitive nature of the phenyl indole is due to binding a cryptic allosteric pocket (rather than aggregating or denaturing the protein), high-resolution structural mapping is required. Cryo-EM is preferred over X-ray crystallography for p97 due to the hexamer's dynamic conformational states during the ATP hydrolysis cycle[1].
Step-by-Step Methodology:
-
Complex Formation: Incubate 5 µM of purified p97 with 2 mM ATPγS (a non-hydrolyzable ATP analog to lock the ES complex) and 50 µM of the Phenyl Indole inhibitor for 1 hour.
-
Grid Preparation: Apply 3 µL of the complex to glow-discharged Quantifoil R1.2/1.3 grids. Blot for 3 seconds and plunge-freeze in liquid ethane using a Vitrobot.
-
Data Acquisition: Collect micrographs on a Titan Krios electron microscope operating at 300 kV, equipped with a direct electron detector.
-
Reconstruction: Use single-particle analysis to reconstruct the 3D density map.
-
Validation Check: Look for unassigned density in the D2 domain distinct from the nucleotide-binding pocket. Phenyl indoles bind in a deep allosteric pocket in the D2 domain, with the indole core buried and the flexible side-chain pointing toward the solvent[1].
-
Protocol 3: Cellular Target Engagement & Biomarker Profiling
Objective: Verify that the biochemically defined MoA translates to on-target cellular efficacy. Causality: p97 is the central motor for Endoplasmic Reticulum-Associated Degradation (ERAD). Inhibiting p97 halts the extraction of misfolded proteins from the ER. This causes a buildup of K48-linked polyubiquitinated proteins and triggers the Unfolded Protein Response (UPR). By measuring these specific biomarkers, we validate that the inhibitor is engaging p97 inside the cell, rather than causing non-specific cytotoxicity[2].
Step-by-Step Methodology:
-
Cell Culture & Treatment: Culture HCT116 colon carcinoma cells. Treat cells with the Phenyl Indole inhibitor, CB-5083, and NMS-873 at their respective cellular IC₅₀ concentrations for 6 hours.
-
Lysate Preparation: Lyse cells in RIPA buffer supplemented with protease and deubiquitinase (DUB) inhibitors to preserve the ubiquitin chains.
-
Immunoblotting: Resolve lysates via SDS-PAGE and transfer to nitrocellulose membranes.
-
Biomarker Detection: Probe with antibodies against K48-polyubiquitin, CHOP, and ATF4 (markers of the UPR)[2].
-
Validation Check: A true p97 inhibitor will show a massive, rapid accumulation of K48-ubiquitin smears and a sharp upregulation of CHOP/ATF4 compared to vehicle controls. Furthermore, utilizing p97 mutant cell lines (e.g., P472L) that are desensitized to NMS-873 and CB-5083 can serve as a negative control to prove on-target specificity[4].
-
Figure 2: The self-validating, three-pillar workflow for confirming the Mechanism of Action of novel indole inhibitors.
Conclusion
Confirming the MoA of a novel indole inhibitor requires moving beyond simple IC₅₀ values. By utilizing a self-validating matrix of steady-state kinetics, structural biology, and specific cellular biomarker profiling, researchers can definitively categorize novel hits. As demonstrated by the phenyl indole class of p97 inhibitors, identifying an uncompetitive allosteric mechanism opens new avenues for drug design, potentially overcoming the resistance mutations that plague ATP-competitive alternatives like CB-5083[4].
References
-
Optimization of Phenyl Indole Inhibitors of the AAA+ ATPase p97 ACS Medicinal Chemistry Letters[Link]
-
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Adapted ATPase domain communication overcomes the cytotoxicity of p97 inhibitors Journal of Biological Chemistry (PubMed Central)[Link]
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Head-to-Head Comparison of Synthetic Indole Derivatives: Navigating Target Selectivity from COX Inhibition to Cannabinoid Receptor Modulation
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of repurposing privileged chemical scaffolds to hit novel targets while minimizing off-target liabilities. The indole scaffold is one of the most versatile pharmacophores in medicinal chemistry. A classic example of its utility is Indomethacin , a potent but non-selective nonsteroidal anti-inflammatory drug (NSAID).
By systematically modifying specific functional groups on the indomethacin backbone, researchers have engineered synthetic derivatives with radically different pharmacological profiles. This guide provides a head-to-head technical comparison of three critical indole derivatives: Indomethacin (the non-selective baseline), CF3-Indomethacin (a highly selective COX-2 inhibitor), and BML-190 / IMMA (an indomethacin morpholinylamide that shifts activity entirely to Cannabinoid Receptor 2 [CB2]).
The Contenders: Structural Causality and Mechanism of Action
To understand the experimental behavior of these compounds, we must first examine the causality behind their structural modifications.
-
Indomethacin (Baseline): Indomethacin is a time-dependent, non-selective inhibitor of both Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2). Its free carboxylic acid tail forms a critical salt bridge with the Arg-120 residue in the COX active site, anchoring the molecule [1].
-
CF3-Indomethacin (COX-2 Selective): Replacing the 2'-methyl group of indomethacin with a 2'-trifluoromethyl ( CF3 ) group dramatically alters its selectivity. COX-2 possesses a larger secondary hydrophobic pocket due to the presence of Val-523 , whereas COX-1 contains a bulkier Ile-523 . The bulky CF3 group inserts perfectly into the COX-2 pocket (formed by Ala-527, Val-349, Ser-530, and Leu-531) but sterically clashes with Ile-523 in COX-1, rendering it highly COX-2 selective[1].
-
BML-190 / IMMA (CB2 Inverse Agonist): Converting the carboxylic acid of indomethacin into a morpholinylamide completely abolishes COX inhibition because the molecule can no longer form the essential salt bridge with Arg-120. Instead, this uncharged, lipid-like tail mimics endogenous cannabinoids (like anandamide), shifting the molecule's affinity toward the peripheral Cannabinoid Receptor 2 (CB2), where it acts as an inverse agonist with a 50-fold selectivity over CB1 [2].
Diagram 1: Structural derivatization of Indomethacin dictating target shift from COX to CB2.
Quantitative Performance Comparison
The following table summarizes the in vitro binding and inhibition data, highlighting the extreme target divergence achieved through minor synthetic modifications.
| Compound | Primary Target | COX-1 ( IC50 ) | COX-2 ( IC50 ) | CB1 ( Ki ) | CB2 ( Ki ) |
| Indomethacin | COX-1 / COX-2 | ~18 nM | ~26 nM | > 10,000 nM | > 10,000 nM |
| CF3-Indomethacin | COX-2 | > 100,000 nM | 267 nM | N/A | N/A |
| BML-190 (IMMA) | CB2 Receptor | Inactive | Inactive | > 20,000 nM | 435 nM |
Data aggregated from standardized recombinant enzyme assays and radioligand displacement studies [1], [2].
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of these synthetic indole derivatives requires a bifurcated experimental workflow. Because indomethacin and its analogs are time-dependent inhibitors, pre-incubation steps are strictly required to allow the enzyme-inhibitor complex to form before substrate addition.
Protocol A: Fluorometric COX-1 / COX-2 Inhibition Assay
This protocol validates the COX-2 selectivity of CF3-Indomethacin versus the baseline Indomethacin.
-
Reagent Preparation: Prepare human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing 1 μM hematin and 2 mM phenol. Rationale: Hematin is a required cofactor for the peroxidase activity of COX, while phenol serves as an electron donor.
-
Compound Dilution: Prepare serial dilutions of Indomethacin, CF3-Indomethacin, and BML-190 in DMSO. Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent solvent-induced enzyme denaturation.
-
Time-Dependent Pre-incubation (Critical Step): Incubate the enzymes with the test compounds at 37°C for exactly 20 minutes. Rationale: Indomethacin derivatives exhibit slow, tight-binding kinetics. Skipping this step will result in artificially high IC50 values.
-
Substrate Addition: Initiate the reaction by adding 10 μM Arachidonic Acid (AA) and 10-acetyl-3,7-dihydroxyphenoxazine (ADHP).
-
Detection: As COX converts AA to PGG2 , the peroxidase active site reduces PGG2 to PGH2 , simultaneously oxidizing ADHP into the highly fluorescent compound resorufin. Read fluorescence at Ex/Em = 530/590 nm.
-
Validation: BML-190 must show no reduction in fluorescence (confirming loss of COX activity), while CF3-Indomethacin should only quench fluorescence in the COX-2 wells.
Protocol B: CB2 Radioligand Displacement Assay
This protocol verifies the target shift of BML-190 toward the endocannabinoid system.
-
Membrane Preparation: Utilize CHO (Chinese Hamster Ovary) cells stably transfected with human CB2 receptors. Homogenize cells in 50 mM Tris-HCl (pH 7.4) containing 2.5 mM EDTA and 5 mM MgCl2 .
-
Radioligand Master Mix: Prepare a solution of the synthetic cannabinoid radioligand [3H] -CP55940 (0.5 nM final concentration) in assay buffer supplemented with 0.1% fatty acid-free BSA. Rationale: BSA prevents the highly lipophilic indole derivatives and radioligands from adhering to the plastic walls of the assay plate.
-
Displacement Incubation: Add serial dilutions of BML-190 (from 10 nM to 50 μM) to the membrane preparation alongside the radioligand. Incubate for 90 minutes at 30°C to reach equilibrium.
-
Filtration and Washing: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.
-
Scintillation Counting: Extract the filters, add liquid scintillation cocktail, and measure the retained radioactivity. Calculate the Ki using the Cheng-Prusoff equation.
Diagram 2: Parallel experimental workflow for validating COX vs. CB2 target selectivity.
Conclusion
The head-to-head comparison of Indomethacin, CF3-Indomethacin, and BML-190 perfectly illustrates the power of rational drug design. By understanding the spatial constraints of the COX-2 active site (Val-523) and the electrostatic requirements for COX inhibition (Arg-120), researchers have successfully fractured the baseline profile of a classic NSAID. The result is a toolkit of highly specific synthetic indole derivatives that serve as precision probes for inflammation, oncology, and endocannabinoid research.
References
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Blobaum, A. L., Uddin, M. J., Felts, A. S., Crews, B. C., Rouzer, C. A., & Marnett, L. J. (2013). "The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor." ACS Medicinal Chemistry Letters, 4(5), 486-490.[Link]
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Zhang, Q., Ma, P., Cole, R. B., & Wang, G. (2010). "In vitro metabolism of indomethacin morpholinylamide (BML-190), an inverse agonist for the peripheral cannabinoid receptor (CB2) in rat liver microsomes." European Journal of Pharmaceutical Sciences, 41(2), 163-172.[Link]
Personal protective equipment for handling N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide
Comprehensive Safety and Handling Guide: N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide
A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on a comprehensive review of safety data for structurally related indole and acetamide derivatives. It is imperative to treat this compound with a high degree of caution, assuming it may possess hazards associated with its functional groups.
Hazard Analysis: An Evidence-Based Approach to an Uncharacterized Compound
Due to the novelty of N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide, a complete toxicological profile is not available. Therefore, a risk assessment must be predicated on the known hazards of its core chemical moieties: the indole ring system and the acetamide group.
-
Indole Derivatives: The indole nucleus is a common feature in many biologically active and toxic compounds. Some indole derivatives are known to cause skin, eye, and respiratory irritation.[1]
-
Acetamide and Related Compounds: Acetamide itself is suspected of causing cancer.[2][3][4][5] Structurally similar compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[6][7][8]
Based on these structural analogies, N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide should be handled as a substance with the potential for:
-
Acute toxicity if ingested, inhaled, or in contact with skin.[6][7]
-
Unknown chronic effects, including potential carcinogenicity.[2][3][4][5]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the primary line of defense against accidental exposure. The following table summarizes the recommended PPE for handling N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[1] | To protect against splashes and aerosols that can cause serious eye damage. |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., nitrile).[9][10] | To prevent skin contact, which may be toxic or cause irritation. Double-gloving provides an extra layer of protection and allows for safe removal of the outer glove if contaminated.[10] |
| Body Protection | A dedicated, disposable, solid-front chemical-resistant gown with tight-fitting cuffs.[9][10] | To shield the body from accidental spills and splashes. Gowns should not be reused.[10] |
| Respiratory Protection | All handling of the solid compound or solutions should be conducted in a certified chemical fume hood.[2][9] If a fume hood is not available or ventilation is insufficient, a NIOSH-approved respirator with organic vapor cartridges and particulate filters is mandatory.[4][9] | To prevent inhalation of airborne particles or aerosols.[11] |
Operational Plan: From Benchtop to Disposal
Adherence to a strict operational workflow is critical to minimize exposure risk.
Engineering Controls and Work Area Preparation
-
Designated Work Area: All handling of N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide must occur in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[2][9]
-
Surface Protection: Cover the work surface with absorbent, disposable bench paper.[9]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[12][13]
Step-by-Step Handling Procedures
-
Donning PPE: Before entering the designated handling area, don all required PPE in the correct order.
Figure 1: PPE Donning Sequence -
Weighing and Solution Preparation:
-
Post-Handling Decontamination:
-
Wipe down all surfaces and equipment that may have come into contact with the chemical using an appropriate deactivating solution (e.g., 10% bleach solution followed by a water rinse, if compatible with equipment).
-
Remove and properly dispose of contaminated PPE.
-
Emergency Procedures
In the event of an accidental exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][14]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[4]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][15]
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
All waste materials, including unused product, contaminated PPE, and cleaning materials, must be collected in a designated, labeled, and sealed hazardous waste container.[2][16] Do not mix this waste with other chemical waste streams.[2]
Final Disposal
The sealed hazardous waste container must be disposed of through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[2][16][17] Do not dispose of this chemical down the drain or in the regular trash.[2][16]
References
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- BenchChem. (n.d.). Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole.
- Sigma-Aldrich. (2025, November 6).
- PENTA. (2023, March 30).
- Santa Cruz Biotechnology. (n.d.). Acetamide.
- SAFETY D
- NextSDS. (n.d.). N-BENZYL-2-(1H-INDOL-3-YL)
- Material Safety D
- New Jersey Department of Health. (2017, January). Acetamide - Hazardous Substance Fact Sheet.
- Fisher Scientific. (2023, October 19).
- LPS. (n.d.).
- NEB. (2025, April 8). Safety Data Sheet for Acetamide Solution (100X) (B9018) EUE.
- Thermo Fisher Scientific. (2025, October 28).
- Tokyo Chemical Industry. (2025, November 14).
- BLD Pharm
- Chemos GmbH & Co.KG. (2024, October 23).
- GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.
- Connor, T. H. (2006, December 15). Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine.
- Lindstrom. (2024, June 10). Safety Guidelines for Personal Protective Equipment in Pharmaceutical Industry.
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